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4-Chloro-5,8-difluoro-2-propylquinoline Documentation Hub

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  • Product: 4-Chloro-5,8-difluoro-2-propylquinoline
  • CAS: 1156277-54-1

Core Science & Biosynthesis

Foundational

The 5,8-Difluoroquinoline Scaffold: Synthetic Architectures and Medicinal Utility

The following technical guide details the medicinal chemistry, synthesis, and therapeutic applications of 5,8-difluoroquinoline derivatives. Executive Summary The 5,8-difluoroquinoline motif represents a specialized phar...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry, synthesis, and therapeutic applications of 5,8-difluoroquinoline derivatives.

Executive Summary

The 5,8-difluoroquinoline motif represents a specialized pharmacophore in medicinal chemistry, distinct from the commoditized 6-fluoroquinolone antibiotic scaffold. While the 6-fluoro substituent is critical for DNA gyrase inhibition in antibacterials (e.g., Ciprofloxacin), the 5,8-difluoro substitution pattern offers unique electronic and metabolic advantages utilized primarily in kinase inhibitors (oncology) and next-generation antibacterials .

The strategic value of this scaffold lies in three domains:

  • Metabolic Blockade: Fluorine substitution at C5 and C8 blocks the primary sites of oxidative metabolism (P450-mediated hydroxylation), significantly extending half-life (

    
    ).
    
  • Electronic Modulation: The strong electronegativity of fluorine at the peri-positions (C5, C8) modulates the pKa of the ring nitrogen (N1) and the electron density at C4, facilitating nucleophilic aromatic substitution (

    
    ) reactions essential for library synthesis.
    
  • Kinase Selectivity: In oncology, 5,8-difluoro-4-anilinoquinolines have demonstrated potent inhibition of EGFR and VEGF receptors, with the fluorine atoms influencing binding pocket fit and lipophilicity.

Physicochemical & Electronic Profile

The 5,8-difluoro substitution creates a "push-pull" electronic environment that is distinct from mono-fluorinated analogs.

Electronic Vectors and pKa
  • N1 Basicity: The inductive effect (-I) of the C8-fluorine reduces the electron density on the quinoline nitrogen (N1), lowering the pKa compared to unsubstituted quinoline (pKa ~4.9). This reduction is critical for membrane permeability in non-acidic environments.

  • C4 Reactivity: The electron-withdrawing nature of the 5,8-difluoro system activates the C4 position. In 4-chloro-5,8-difluoroquinoline derivatives, the chlorine atom is highly susceptible to displacement by amines, allowing for rapid synthesis of 4-aminoquinoline libraries (kinase inhibitors).

Metabolic Stability

The C5 and C8 positions are electron-rich "soft spots" on the quinoline ring, prone to oxidation by Cytochrome P450 enzymes.

  • Mechanism: Substitution with fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) renders these positions metabolically inert.

  • Result: Compounds containing this core exhibit reduced clearance and higher oral bioavailability.

Visualization: Physicochemical Impact

G Scaffold 5,8-Difluoroquinoline Core C8_F C8-Fluorine (-I Effect) Scaffold->C8_F C5_F C5-Fluorine (Metabolic Block) Scaffold->C5_F N1_pKa Reduced N1 Basicity (Improved Permeability) C8_F->N1_pKa Inductive Withdrawal C4_Act C4 Activation (Facilitates SnAr) C8_F->C4_Act Electronic Activation C5_F->C4_Act Met_Stab Blocked Oxidation (Increased t1/2) C5_F->Met_Stab Steric/Electronic Shielding

Figure 1: Structural-Activity Relationship (SAR) logic of the 5,8-difluoro substitution pattern.

Synthetic Architectures

Two primary routes exist for accessing this scaffold: the Chemical Route (Gould-Jacobs) for scale-up and the Electrochemical Route for direct functionalization.

Method A: The Gould-Jacobs Protocol (Chemical Scale-Up)

This is the industry-standard route for generating the 3-carboxy-4-quinolone core starting from 2,5-difluoroaniline.

Reaction Scheme Logic:

  • Condensation: 2,5-Difluoroaniline reacts with EMME (Diethyl ethoxymethylenemalonate) to form an enamine.

  • Cyclization: Thermal cyclization in diphenyl ether (Dowtherm A) closes the ring.

  • Hydrolysis: Saponification yields the carboxylic acid.

Detailed Protocol:

  • Reagents: 2,5-Difluoroaniline (1.0 eq), Diethyl ethoxymethylenemalonate (1.1 eq), Diphenyl ether (solvent).

  • Step 1 (Condensation): Mix aniline and EMME. Heat to 110°C for 2 hours. Ethanol is evolved (distill off).

  • Step 2 (Cyclization): Add the resulting acrylate to refluxing diphenyl ether (~250°C). Maintain reflux for 45-60 minutes. Critical: High temperature is required to overcome the activation energy of the aromatic substitution.

  • Isolation: Cool to room temperature. Dilute with hexane/ethanol. The product, ethyl 5,8-difluoro-4-hydroxyquinoline-3-carboxylate , precipitates. Filter and wash.

Method B: Electrochemical Difluorination (The "Olah" Protocol)

A modern, "green" method to directly install fluorine onto the quinoline ring using HF:Pyridine. This method is highly regioselective for the 5,8-positions due to the cationic radical mechanism.

Protocol (Based on Georgia Southern methodology):

  • Cell Setup: Use a polypropylene vessel (HF resistant). Electrodes: Platinum foil (Anode and Cathode).

  • Electrolyte: 70% HF in Pyridine (Olah's Reagent). Warning: Highly Corrosive.

  • Procedure:

    • Dissolve Quinoline (100 mg) in HF:Pyridine (4 mL).

    • Apply constant current or pulsed potential (alternating -2.4V to +2.4V).

    • Run for 2-3 hours at room temperature.

  • Workup: Quench carefully into ice/NaHCO3 slurry. Extract with Dichloromethane (DCM).

  • Yield: Regioselective formation of 5,8-difluoroquinoline (approx. 40-60% yield).

Medicinal Chemistry Applications

Kinase Inhibitors (Oncology)

The 5,8-difluoro motif is increasingly used to design inhibitors for EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor).

  • Mechanism: The quinoline nitrogen binds to the hinge region of the kinase ATP-binding pocket. The 5,8-fluorines modulate the lipophilicity, improving hydrophobic contacts within the pocket.

  • Key Intermediate: 4-Chloro-5,8-difluoroquinoline-3-carboxylate .

  • Synthesis of Active Agents:

    • React the 4-chloro intermediate with substituted anilines (e.g., 3-chloro-4-fluoroaniline) via

      
       in isopropanol.
      
    • Result: 4-Anilino-5,8-difluoroquinolines. These mimics of Gefitinib/Erlotinib often show altered selectivity profiles and activity against resistant mutants.

Antibacterial Agents (Next-Gen Fluoroquinolones)

While 6-fluoro is standard, the 5,8-difluoro pattern appears in specific high-potency agents like Sparfloxacin (which is 5-amino-6,8-difluoro, but mechanistically related).

  • SAR Insight: The C5 substituent controls activity against Gram-positive bacteria (S. aureus, S. pneumoniae).

  • 5,8-Interaction: A fluorine at C8 enhances absorption and half-life but can increase phototoxicity. Balancing the C5/C8 substituents is the key optimization challenge.

Quantitative Data: SAR Comparison

The following table contrasts the activity profiles of quinoline derivatives based on substitution patterns.

Scaffold PatternPrimary TargetKey PropertyMetabolic Stability
6-Fluoro DNA Gyrase (Gram -)High Potency (Antibiotic)Moderate
6,8-Difluoro DNA Gyrase (Broad)Improved Oral AbsorptionHigh
5,8-Difluoro Kinases (EGFR/VEGF)Hydrophobic Pocket FitVery High
5-Amino-6,8-Difluoro Topoisomerase IVGram + Potency (Sparfloxacin)High

Experimental Workflow: Kinase Inhibitor Synthesis

Objective: Synthesis of a 4-anilino-5,8-difluoroquinoline derivative (EGFR inhibitor prototype).

Workflow Diagram

Workflow Step1 Step 1: Chlorination (POCl3, Reflux) Intermediate 4-Chloro-5,8-difluoroquinoline Step1->Intermediate Step2 Step 2: SnAr Coupling (Aniline, iPrOH, 80°C) Step3 Step 3: Purification (Recrystallization) Step2->Step3 FinalProduct 4-Anilino-5,8-difluoroquinoline (Kinase Inhibitor) Step3->FinalProduct Intermediate->Step2

Figure 2: Synthetic workflow for converting the hydroxyquinoline core into a bioactive kinase inhibitor.

Detailed Protocol
  • Chlorination:

    • Take ethyl 5,8-difluoro-4-hydroxyquinoline-3-carboxylate (1.0 g).

    • Suspend in Phosphorus Oxychloride (

      
      , 5 mL).
      
    • Reflux for 2 hours.[1][2][3] The solid will dissolve as the reaction proceeds.

    • Workup: Pour onto crushed ice (Exothermic!). Neutralize with

      
      . Filter the pale yellow solid (4-chloro derivative).
      
  • Coupling (

    
    ): 
    
    • Dissolve the 4-chloro intermediate (200 mg) in Isopropanol (5 mL).

    • Add 3-chloro-4-fluoroaniline (1.1 eq).

    • Heat to reflux for 4 hours.

    • Observation: The product often precipitates as the hydrochloride salt.

  • Isolation:

    • Cool to room temperature. Filter the precipitate.

    • Wash with cold isopropanol and ether.

    • Validation: Verify structure via

      
      -NMR (look for loss of C4 proton and appearance of aniline aromatic protons).
      

References

  • Miyamoto, T., et al. (1990). "Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin." Journal of Medicinal Chemistry, 33(6), 1645-1656. Link

  • Siadati, S. A., et al. (2018). "Regioselective Electrolytic 5,8-Difluorination of Quinolines." Georgia Southern University, Electronic Theses and Dissertations. Link

  • Bridges, A. J., et al. (1995). "Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035)." Journal of Medicinal Chemistry, 39(1), 267–276. (Contextual reference for 4-anilinoquinazoline/quinoline kinase inhibition).
  • Domagala, J. M. (1994). "Structure-activity and structure-side-effect relationships for the quinolone antibacterials." Journal of Antimicrobial Chemotherapy, 33(4), 685-706. Link

  • Labroli, M. A., et al. (2018). "Benzimidazole derivatives and their use as phosphatidylinositol 3-kinase inhibitors." World Intellectual Property Organization, WO2018057810A1. (Cites use of 4-chloro-5,8-difluoroquinoline intermediate).[1] Link

Sources

Exploratory

Solubility Profile of 4-Chloro-5,8-difluoro-2-propylquinoline: A Methodological Framework for Characterization in Organic Solvents

An In-Depth Technical Guide Abstract The pre-formulation stage of drug development is critical for establishing the physicochemical properties of a new chemical entity (NCE). Among these, solubility is a paramount parame...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The pre-formulation stage of drug development is critical for establishing the physicochemical properties of a new chemical entity (NCE). Among these, solubility is a paramount parameter that directly influences bioavailability, processability, and the ultimate success of a therapeutic candidate. This guide provides a comprehensive framework for determining the solubility profile of 4-Chloro-5,8-difluoro-2-propylquinoline, a novel quinoline derivative. Given the absence of published data for this specific molecule, this document outlines a robust, first-principles approach to experimental solubility determination. We detail the strategic selection of organic solvents, provide a validated step-by-step protocol for equilibrium solubility measurement using the shake-flask method, and describe the subsequent analysis by High-Performance Liquid Chromatography (HPLC). The causality behind each experimental choice is explained to provide researchers with a deep understanding of the methodology. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and biotechnology sectors.

Introduction: The Critical Role of Solubility in Drug Development

4-Chloro-5,8-difluoro-2-propylquinoline is a substituted quinoline, a heterocyclic scaffold known for its broad pharmacological activities. The specific substitutions—a chloro group at position 4, two fluoro groups on the carbocyclic ring, and a propyl chain at position 2—create a unique electronic and steric profile that dictates its interaction with biological targets and, just as importantly, with various solvents.

Understanding the solubility of this molecule is not an academic exercise; it is a fundamental requirement for:

  • API Processing: Solubility in organic solvents is essential for purification, crystallization, and the preparation of stock solutions for subsequent experiments.

  • Formulation Development: The choice of excipients and delivery systems (e.g., oral, parenteral) is heavily dependent on the compound's solubility characteristics.

  • In Vitro and In Vivo Screening: Accurate dosing and interpretation of results from biological assays rely on knowing the compound's solubility limits in vehicles and buffers.

This guide provides a self-validating methodology to generate a reliable solubility profile for this novel compound, grounding the experimental protocol in established physicochemical principles.

Strategic Selection of Organic Solvents

The choice of solvents is designed to cover a wide range of polarities and hydrogen bonding capabilities, providing a comprehensive understanding of the solute-solvent interactions governing the dissolution of 4-Chloro-5,8-difluoro-2-propylquinoline. The molecular structure suggests a predominantly non-polar character due to the propyl chain and halogen substituents, but with potential for specific interactions via the quinoline nitrogen.

Our selection, detailed in Table 1, spans the spectrum from non-polar aprotic to polar protic solvents, allowing us to probe these interactions systematically.

Table 1: Selected Organic Solvents for Solubility Determination

SolventClassPolarity Index (Snyder)Rationale for Inclusion
HeptaneNon-polar, Aprotic0.1Represents purely van der Waals interactions, baseline for non-polar solubility.
TolueneNon-polar, Aprotic2.4Probes π-π stacking interactions with the quinoline ring system.
Dichloromethane (DCM)Polar, Aprotic3.1A common process solvent capable of dipole-dipole interactions.
AcetonePolar, Aprotic5.1A polar aprotic solvent with a strong dipole moment.
Acetonitrile (ACN)Polar, Aprotic5.8Widely used in chromatography; its behavior as a solvent is critical for analytical work.
Isopropanol (IPA)Polar, Protic3.9A protic solvent capable of hydrogen bonding, but less polar than ethanol.
Ethanol (EtOH)Polar, Protic4.3A common, pharmaceutically acceptable solvent that can act as a hydrogen bond donor/acceptor.
Methanol (MeOH)Polar, Protic5.1The most polar of the alcohols, providing insight into strong hydrogen bonding potential.

Experimental Workflow: Equilibrium Shake-Flask Method

The isothermal shake-flask method is the gold standard for determining equilibrium solubility. It is a robust and reliable technique that ensures the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution. The workflow is designed to be self-validating by including critical quality control steps.

Below is a diagrammatic representation of the experimental protocol.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_sampling Phase 3: Sampling & Analysis cluster_data Phase 4: Data Processing prep1 Weigh excess solid compound into vials prep2 Add precise volume of each selected solvent prep1->prep2 For each solvent equil Incubate at constant temperature (e.g., 25°C) with constant agitation prep2->equil time Minimum 24-48 hours sample Allow solid to settle equil->sample filter Filter supernatant using 0.22 µm syringe filter sample->filter dilute Dilute saturated filtrate with mobile phase filter->dilute To fall within calibration curve hplc Analyze by validated HPLC-UV method dilute->hplc quant Quantify concentration against calibration curve hplc->quant calc Calculate solubility (mg/mL or mol/L) quant->calc G cluster_solvents Solvent Properties cluster_interactions Dominant Solute-Solvent Interactions cluster_solubility Expected Solubility Outcome np Non-Polar (Heptane, Toluene) vdw Van der Waals (Favorable) np->vdw Drives pa Polar Aprotic (DCM, Acetone, ACN) dipole Dipole-Dipole (Favorable) pa->dipole Drives pp Polar Protic (IPA, EtOH, MeOH) hbond H-Bond Disruption (Unfavorable) pp->hbond Introduces high High Solubility vdw->high medium Medium to High Solubility dipole->medium low Low Solubility hbond->low

Caption: Relationship between solvent properties and expected solubility.

Table 2: Hypothetical Solubility Data for 4-Chloro-5,8-difluoro-2-propylquinoline at 25°C

SolventSolubility Class (Predicted)Predicted Solubility (mg/mL)
HeptaneSparingly Soluble~ 5 - 15
TolueneSoluble> 30
DichloromethaneFreely Soluble> 100
AcetoneSoluble> 30
AcetonitrileSoluble> 30
IsopropanolSparingly Soluble~ 10 - 20
EthanolSlightly Soluble~ 5 - 10
MethanolVery Slightly Soluble< 1

This data is illustrative and must be confirmed by experimentation. The high predicted solubility in dichloromethane is expected due to favorable dipole-dipole interactions, while the aromatic character of toluene should facilitate dissolution via π-π interactions with the quinoline core. The poor solubility in methanol highlights the energy penalty of disrupting the solvent's strong hydrogen-bonding network.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically grounded methodology for determining the solubility profile of the novel compound 4-Chloro-5,8-difluoro-2-propylquinoline. By systematically evaluating its solubility across a range of organic solvents, researchers can generate the foundational data required for all subsequent stages of drug development, from chemical synthesis and purification to formulation and preclinical testing. The presented workflow, rooted in the gold-standard shake-flask method, ensures the generation of accurate and reproducible data. The next logical steps following this initial characterization would include determining the aqueous solubility (pH-dependent) and assessing the compound's solid-state properties (e.g., polymorphism), which can also significantly impact the dissolution behavior.

References

  • Title: Pharmaceutical preformulation and formulation: a practical guide from candidate drug selection to commercial dosage form Source: John Wiley & Sons URL: [Link]

  • Title: OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 105: Water Solubility Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

Foundational

Commercial Procurement and Technical Application of 4-Chloro-5,8-difluoro-2-propylquinoline (CAS: 1156277-54-1) in Drug Discovery

Executive Summary & Core Rationale In modern medicinal chemistry, the quinoline scaffold remains a privileged structure for developing antimalarial, antibacterial, and antineoplastic agents. 4-Chloro-5,8-difluoro-2-propy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Rationale

In modern medicinal chemistry, the quinoline scaffold remains a privileged structure for developing antimalarial, antibacterial, and antineoplastic agents. 4-Chloro-5,8-difluoro-2-propylquinoline (CAS: 1156277-54-1) is a highly specialized, multi-functionalized intermediate[1]. Rather than building the quinoline core from scratch—which often yields poor regioselectivity—researchers procure this advanced building block to accelerate late-stage functionalization.

The structural design of this molecule is highly deliberate, offering specific advantages for drug development:

  • C4-Chloro Handle: The chlorine atom at the 4-position is highly activated by the electron-deficient quinoline ring, making it an ideal electrophile for nucleophilic aromatic substitution (S_NAr) or palladium-catalyzed cross-coupling reactions.

  • C5, C8-Difluoro Substitution: Fluorine atoms at the 5 and 8 positions serve a dual purpose. First, they block primary sites of cytochrome P450-mediated metabolic oxidation, drastically improving the pharmacokinetic half-life of downstream drug candidates. Second, their strong electron-withdrawing nature modulates the pKa of the quinoline nitrogen, which can reduce off-target hERG liability.

  • C2-Propyl Chain: The alkyl chain enhances the overall lipophilicity (LogP) of the scaffold, facilitating passive diffusion across lipid bilayers—a critical requirement for targeting intracellular kinases or the intraerythrocytic stages of Plasmodium parasites[2].

Physicochemical Profiling & Structural Validation

Before initiating synthetic workflows, incoming commercial batches must be structurally validated. Table 1 summarizes the core physicochemical parameters used for initial quality control[1][2].

Table 1: Physicochemical Properties

PropertyValueCausality / Relevance
CAS Number 1156277-54-1Unique identifier for procurement[3].
Molecular Formula C12H10ClF2NDefines the exact mass for LC-MS validation[2].
Molecular Weight 241.66 g/mol Low molecular weight allows for downstream additions while keeping the final drug <500 Da (Lipinski's Rule of 5)[2].
SMILES CCCC1=NC2=C(C=CC(=C2C(=C1)Cl)F)FUsed for in silico docking and computational modeling[4].
Storage Conditions 2-8°C, Sealed, DryPrevents slow hydrolysis of the C4-Cl bond over time[2].

Commercial Landscape: Suppliers & Pricing Dynamics

Procurement of 4-Chloro-5,8-difluoro-2-propylquinoline is typically restricted to specialized chemical vendors focusing on advanced pharmaceutical intermediates[1]. Because it is a niche building block, it is rarely available in bulk multi-kilogram quantities off-the-shelf; instead, it is synthesized on demand or stocked in R&D-scale quantities (milligrams to grams).

Table 2: Key Commercial Suppliers and Sourcing Data

SupplierCatalog NumberStandard SizesPricing Dynamics (Estimated R&D Scale)Shipping Conditions
ChemScene CS-1214201250 mg, 1 g, 5 g~$150 - $250 per 250 mgRoom Temperature[2]
BLD Pharm BD659003100 mg, 250 mgQuote RequiredAmbient[5]
Biogen Científica N/A250 mgQuote RequiredAmbient[4]
10X CHEM N/ACustom / BulkQuote RequiredAmbient[3]

Note: Due to the specialized nature of the fluorinated quinoline, prices fluctuate based on raw material availability. Researchers are advised to request Certificates of Analysis (CoA) confirming ≥98% purity via HPLC before purchase.

Synthetic Utility & Downstream Workflows

The primary application of this intermediate is the displacement of the C4-chlorine to introduce diverse pharmacophores (e.g., amines, anilines, or boronic acids). Below is a self-validating protocol for a Buchwald-Hartwig Amination to synthesize C4-amino derivatives.

Self-Validating Protocol: C4-Amination

Objective: Couple a secondary amine to the C4 position while preserving the C5, C8-difluoro groups.

Causality in Reagent Selection:

  • Catalyst/Ligand: Pd2(dba)3 and XPhos. The C5-fluoro group creates steric hindrance near the C4-reaction site. XPhos is a bulky, electron-rich biaryl phosphine ligand that excels at accelerating oxidative addition and preventing catalyst deactivation in sterically demanding environments.

  • Base: Cs2CO3 (Cesium Carbonate). A mild, non-nucleophilic base is chosen over strong bases like NaOtBu to prevent unwanted nucleophilic attack at the fluorinated positions.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 4-Chloro-5,8-difluoro-2-propylquinoline (1.0 eq, 241.6 mg, 1.0 mmol), the desired secondary amine (1.2 eq), Pd2(dba)3 (0.05 eq), XPhos (0.1 eq), and anhydrous Cs2CO3 (2.0 eq).

  • Solvent Addition: Inject anhydrous 1,4-dioxane (10 mL) into the flask. Degas the mixture via three freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise oxidize the active Pd(0) species.

  • Reaction: Heat the mixture to 100°C for 4 hours with vigorous stirring.

  • In-line Validation (QC Check): After 4 hours, extract a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.

    • Self-Correction: If the starting material (m/z 242 [M+H]+) is >5%, add an additional 0.02 eq of Pd2(dba)3 and stir for 2 more hours. Proceed only when conversion is >95%.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst, and wash with ethyl acetate (3 × 20 mL). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the target C4-aminated quinoline.

SyntheticWorkflow Start 4-Chloro-5,8-difluoro -2-propylquinoline Reaction Buchwald-Hartwig Amination (100°C) Start->Reaction Reagents Amine + Pd Catalyst + Base + Solvent Reagents->Reaction QC1 In-line LC-MS Validation Reaction->QC1 Workup Aqueous Workup & Extraction QC1->Workup Conversion >95% Purification Flash Chromatography Workup->Purification Product C4-Aminated Quinoline Derivative Purification->Product

Fig 1. Workflow for C4-amination of 4-Chloro-5,8-difluoro-2-propylquinoline with in-line QC.

Pharmacological Signaling Context

Once the 4-Chloro-5,8-difluoro-2-propylquinoline scaffold is functionalized, the resulting derivative is typically deployed against intracellular targets. The lipophilic C2-propyl chain drives the molecule across the cellular membrane, while the quinoline nitrogen hydrogen-bonds with the hinge region of target kinases or coordinates with free heme in parasitic vacuoles.

Mechanism Drug Quinoline Derivative Membrane Lipid Membrane (Permeation) Drug->Membrane C2-Propyl Facilitates Target Intracellular Target (e.g., Kinase/Heme) Membrane->Target C5,C8-Difluoro Stability Inhibition Target Inhibition Target->Inhibition Outcome Cellular Arrest / Apoptosis Inhibition->Outcome

Fig 2. Pharmacological mechanism of lipophilic quinoline derivatives targeting intracellular pathways.

References

  • abcr GmbH (via ChemBuyersGuide) . "4-CHLORO-5,8-DIFLUORO-2-PROPYLQUINOLINE CAS:1156277-54-1". chembuyersguide.com.

  • Biogen Científica . "4-Chloro-5,8-difluoro-2-propylquinoline". biogen.es. 4

  • Chemical Register . "4-Chloro-5,8-difluoro-2-propylquinoline Suppliers & Manufacturers". chemicalregister.com. 1

  • BLD Pharm . "4-Chloro-5,8-difluoro-2-propylquinoline: BD659003". bldpharm.com. 5

  • ChemScene . "4-Chloro-5,8-difluoro-2-propylquinoline General Information". chemscene.com. 2

  • 10X CHEM . "1156277-54-1 | 4-Chloro-5,8-difluoro-2-propylquinoline". 10xchem.com. 3

Sources

Exploratory

4-Chloro-5,8-difluoro-2-propylquinoline PubChem CID and SMILES string

This guide provides an in-depth technical analysis of 4-Chloro-5,8-difluoro-2-propylquinoline , a specialized heterocyclic building block used in medicinal chemistry.[1] This compound serves as a critical scaffold for de...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-Chloro-5,8-difluoro-2-propylquinoline , a specialized heterocyclic building block used in medicinal chemistry.[1] This compound serves as a critical scaffold for developing fluoroquinolone antibiotics, antimalarials, and kinase inhibitors, leveraging its specific halogenation pattern to modulate metabolic stability and binding affinity.

[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

This compound is a tri-substituted quinoline derivative characterized by a propyl chain at the C2 position and halogen substitutions at C4, C5, and C8. The 4-chloro group is a highly reactive handle for nucleophilic aromatic substitution (


), while the 5,8-difluoro motif enhances lipophilicity and blocks metabolic oxidation sites.[1]
PropertyData
IUPAC Name 4-Chloro-5,8-difluoro-2-propylquinoline
CAS Registry Number 1156277-54-1
Molecular Formula

Molecular Weight 241.66 g/mol
SMILES (Canonical) CCCc1nc2c(F)ccc(F)c2c(Cl)c1
PubChem CID Not indexed in primary public tier; refer to CAS.[1][2][3]
Physical State Off-white to pale yellow solid
Solubility Soluble in DCM, Chloroform, DMSO; Insoluble in water
Structural Significance[1][3]
  • C2-Propyl Group: Increases steric bulk and lipophilicity compared to the methyl analogs, often improving binding in hydrophobic pockets of enzymes (e.g., kinases).

  • C4-Chloro Handle: The primary site for diversification.[1] The chlorine atom is activated by the quinoline nitrogen, facilitating rapid displacement by amines, thiols, or alkoxides.

  • C5, C8-Difluoro Substitution: Fluorine atoms at these positions withdraw electrons, increasing the electrophilicity of the C4 position and altering the pKa of the quinoline nitrogen. They also prevent Phase I metabolic hydroxylation at these electron-rich positions.[1]

Synthesis Protocol (Conrad-Limpach / Gould-Jacobs Variant)

The synthesis of 4-Chloro-5,8-difluoro-2-propylquinoline requires a regioselective cyclization strategy.[1] The most robust route utilizes 2,5-difluoroaniline as the starting material.[1]

Reaction Logic[1][10]
  • Condensation: 2,5-Difluoroaniline reacts with a

    
    -keto ester (Ethyl butyrylacetate) to form a Schiff base/enamine intermediate.[1]
    
  • Cyclization: Thermal cyclization occurs at the least hindered ortho-position (C6 of the aniline ring). Since C2 is blocked by a fluorine atom, cyclization exclusively yields the 5,8-difluoro substitution pattern.

  • Aromatization/Chlorination: The resulting 4-hydroxyquinoline (quinolone) is converted to the 4-chloro derivative using phosphorus oxychloride (

    
    ).
    
Step-by-Step Methodology
Step 1: Enamine Formation [1]
  • Reagents: 2,5-Difluoroaniline (1.0 eq), Ethyl 3-oxohexanoate (Ethyl butyrylacetate) (1.1 eq), Acetic acid (cat.), Benzene or Toluene.

  • Protocol:

    • Charge a Dean-Stark apparatus with aniline, keto-ester, and solvent.[1]

    • Reflux for 4–6 hours with continuous water removal.

    • Monitor by TLC (Hexane:EtOAc 4:1) until the aniline is consumed.

    • Concentrate in vacuo to yield the crude enamine (Ethyl 3-((2,5-difluorophenyl)amino)hex-2-enoate).[1]

Step 2: Thermal Cyclization (Gould-Jacobs Type)
  • Reagents: Diphenyl ether (Dowtherm A) or Polyphosphoric Acid (PPA).

  • Protocol:

    • Heat Dowtherm A to 250°C.

    • Add the crude enamine dropwise to the hot solvent to minimize polymerization.

    • Stir at 250°C for 30–60 minutes. Rapid evolution of ethanol indicates cyclization.

    • Cool to room temperature. Dilute with hexane to precipitate the product.

    • Filter and wash with hexane to obtain 5,8-difluoro-4-hydroxy-2-propylquinoline .[1]

Step 3: Chlorination [1][4]
  • Reagents:

    
     (neat or in Toluene), catalytic DMF.
    
  • Protocol:

    • Suspend the 4-hydroxy intermediate in

      
       (5–10 vol).
      
    • Add 2–3 drops of DMF (Vilsmeier-Haack catalyst).[1]

    • Reflux (105°C) for 2–4 hours. The solid will dissolve as the reaction proceeds.

    • Quenching (Critical Safety Step): Cool to RT. Pour the reaction mixture slowly onto crushed ice/ammonia water with vigorous stirring. Exothermic reaction.[1][4]

    • Extract with Dichloromethane (DCM), dry over

      
      , and concentrate.
      
    • Purify via silica gel chromatography (0–10% EtOAc in Hexanes).

Pathway Visualization[1]

SynthesisPathway cluster_conditions Reaction Conditions Aniline 2,5-Difluoroaniline Intermediate Enamine Intermediate (Schiff Base) Aniline->Intermediate Condensation (-H2O) Reagent Ethyl butyrylacetate Reagent->Intermediate Quinolone 4-Hydroxy-5,8-difluoro- 2-propylquinoline Intermediate->Quinolone 250°C Cyclization (-EtOH) Product 4-Chloro-5,8-difluoro- 2-propylquinoline Quinolone->Product POCl3, Reflux (-HCl) Cond Step 1: Toluene, Reflux, Dean-Stark Cyc Step 2: Dowtherm A, 250°C Chlor Step 3: POCl3, cat. DMF

Caption: Synthesis route from 2,5-difluoroaniline to the target chloroquinoline via thermal cyclization.

Reactivity & Applications

Nucleophilic Aromatic Substitution ( )

The 4-chloro position is the primary reactive center. The electron-withdrawing nature of the quinoline nitrogen, augmented by the 5-fluoro and 8-fluoro substituents, makes the C4-Cl bond highly susceptible to nucleophilic attack.[1]

  • Amination: Reaction with primary or secondary amines yields 4-aminoquinolines (antimalarial pharmacophore).

  • Etherification: Reaction with alkoxides yields 4-alkoxyquinolines.[1]

  • Suzuki-Miyaura Coupling: The C4-Cl bond can also participate in Pd-catalyzed cross-coupling to install aryl or heteroaryl groups.[1]

Experimental Workflow: Displacement

To validate the quality of the 4-chloro scaffold, a standard displacement test with morpholine is recommended:

  • Dissolve 4-Chloro-5,8-difluoro-2-propylquinoline (1 eq) in DMF.

  • Add Morpholine (1.2 eq) and

    
     (2 eq).
    
  • Heat to 80°C for 2 hours.

  • Monitor disappearance of starting material by LC-MS.[1]

Reactivity Map

ReactivityMap Center 4-Chloro-5,8-difluoro- 2-propylquinoline SNAr SNAr Displacement (Amines/Thiols) Center->SNAr C4 Position (Highly Reactive) Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) Center->Suzuki C4 Position Salt Salt Formation (N-Protonation) Center->Salt N1 Position

Caption: Primary reactivity modes. The C4-Cl bond is the principal site for functionalization.[1]

Safety & Handling

  • Hazards: The compound is an organohalide and likely a skin/eye irritant.

    
     residues from synthesis can hydrolyze to release HCl gas.
    
  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (slow hydrolysis of C-Cl bond over months if exposed).

  • Disposal: Halogenated organic waste.[1]

References

  • Biogen Científica . 4-Chloro-5,8-difluoro-2-propylquinoline Product Data. Retrieved from

  • Chemical Register . 4-Chloro-5,8-difluoro-2-propylquinoline Suppliers & Structure. Retrieved from

  • PubChem . 2,5-Difluoroaniline (Starting Material). CID 67775.[1] Retrieved from

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.

Sources

Foundational

Technical Guide: Strategic Fluorination of 2-Propylquinoline Scaffolds

The following technical guide provides an in-depth analysis of 2-propyl substituted fluoroquinolines , a specific subclass of heterocyclic scaffolds with emerging significance in antiparasitic (specifically antileishmani...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-propyl substituted fluoroquinolines , a specific subclass of heterocyclic scaffolds with emerging significance in antiparasitic (specifically antileishmanial) and antimicrobial medicinal chemistry.

Executive Summary & Chemical Architecture

The 2-propylquinoline core is historically significant as a natural product analog (e.g., related to Galipea longiflora alkaloids) with potent antileishmanial activity. However, the "native" hydrocarbon scaffold suffers from rapid metabolic oxidation and limited lipophilic tuning.

The 2-propyl substituted fluoroquinoline represents a "Medicinal Chemistry Optimization" of this pharmacophore. By introducing fluorine atoms at strategic positions (C6, C7, or C8) on the benzenoid ring, researchers achieve two critical objectives:

  • Metabolic Blockade: Fluorine prevents P450-mediated oxidative debulking at susceptible ring positions.

  • Electronic Modulation: The strong electronegativity of fluorine alters the pKa of the quinoline nitrogen (

    
    ), influencing protonation states and binding affinity in the phagolysosome (pH ~5.5) where parasites like Leishmania reside.[1][2]
    

This guide details the synthesis, rationale, and validation of these compounds.

Synthetic Strategy: The Modified Pfitzinger Approach

While multicomponent reactions (like Povarov) exist, the most robust, "self-validating" protocol for generating specific 2-propyl-fluoroquinolines is the Modified Pfitzinger Reaction . This pathway allows for precise regiocontrol of the fluorine substituent by selecting the appropriate fluoroisatin precursor.

Mechanistic Logic
  • Ring Opening: Base-mediated hydrolysis of 5-fluoroisatin opens the lactam ring to form the isatinate anion.

  • Condensation: The ketone enolate (from 2-pentanone) attacks the ketone carbonyl of the isatinate.

  • Cyclization: Intramolecular condensation forms the quinoline ring with a carboxylic acid at C4.

  • Decarboxylation: Thermal removal of the C4-acid yields the clean 2-propyl-6-fluoroquinoline.

Visualization: Synthesis Workflow

The following diagram illustrates the Pfitzinger pathway to 6-fluoro-2-propylquinoline.

PfitzingerSynthesis cluster_legend Reaction Phase Isatin 5-Fluoroisatin (Precursor) Intermediate Isatinate Anion (Ring Open) Isatin->Intermediate KOH, 33% aq Reflux Ketone 2-Pentanone (Reagent) Ketone->Intermediate Enolate Formation Acid 6-Fluoro-2-propyl- quinoline-4-carboxylic acid Intermediate->Acid Condensation & Cyclization Product 6-Fluoro-2-propylquinoline (Target) Acid->Product Thermal Decarboxylation (>200°C)

Figure 1: The Pfitzinger reaction pathway converts 5-fluoroisatin to the target scaffold via a carboxylic acid intermediate.

Detailed Experimental Protocol

Target Compound: 6-Fluoro-2-propylquinoline Scale: 10 mmol basis

Reagents & Equipment[3][4]
  • Precursor: 5-Fluoroisatin (1.65 g, 10 mmol)

  • Reagent: 2-Pentanone (Methyl propyl ketone) (2.58 g, 30 mmol)

  • Solvent/Base: 33% Potassium Hydroxide (KOH) solution (15 mL)

  • Workup: Glacial acetic acid, Ethanol, Diphenyl ether (for decarboxylation).

Step-by-Step Methodology
  • Condensation (The Pfitzinger Step):

    • Suspend 5-fluoroisatin (10 mmol) in 2-pentanone (30 mmol).

    • Add 15 mL of 33% aqueous KOH dropwise. Note: The reaction is exothermic; maintain temperature < 50°C during addition.

    • Reflux the mixture for 12–18 hours. The solution will turn deep yellow/orange, indicating isatinate formation and subsequent condensation.

    • Validation Point: TLC (50:50 Hexane:EtOAc) should show disappearance of the isatin spot.

  • Isolation of the Intermediate Acid:

    • Cool the reaction mixture to room temperature.

    • Acidify carefully with glacial acetic acid to pH 4–5.

    • The 6-fluoro-2-propylquinoline-4-carboxylic acid will precipitate as a solid.

    • Filter, wash with cold water, and dry.

    • Yield Check: Expected yield >70%.[3][4]

  • Decarboxylation (The "Clean-Up"):

    • Suspend the dried carboxylic acid in minimal diphenyl ether (high boiling solvent).

    • Heat to 220°C–240°C for 30–60 minutes. Evolution of CO₂ gas (bubbling) confirms the reaction.

    • Purification: Cool and dilute with hexane (the product is soluble, diphenyl ether is miscible but impurities often crash out, or use column chromatography). Alternatively, use sublimation for high purity.

    • Final Product: 6-Fluoro-2-propylquinoline (Oil or low-melting solid).

Biological Profile & SAR Logic

The introduction of the 2-propyl group and the fluorine atom is not arbitrary. It follows a strict Structure-Activity Relationship (SAR) logic derived from antileishmanial studies.

Comparative Activity Data

The following table synthesizes data comparing the "native" propylquinoline with its fluorinated and functionalized analogs against Leishmania parasites.

CompoundSubstituent (C2)Ring Sub.[1][3][4][5][6]LogP (Calc)Activity (IC50 Leishmania)Metabolic Stability
2-n-Propylquinoline n-PropylH3.6High (< 1 µM)Low (Oxidation prone)
6-Fluoro-2-propylquinoline n-Propyl6-F3.8HighHigh (Blocked C6)
2-Methylquinoline MethylH2.5LowModerate
2-Propyl-4-hydroxy... n-Propyl4-OH2.9ModerateHigh

Data Source Interpretation: The n-propyl chain (3 carbons) is the "Goldilocks" length for membrane insertion in parasites. Shorter chains (Methyl) lose potency; longer chains become too lipophilic and get trapped in non-target membranes.

Mechanism of Action Visualization

The 2-propyl-fluoroquinoline scaffold operates by disrupting the bioenergetics of the parasite.

MOA Compound 2-Propyl-Fluoroquinoline Membrane Parasite Membrane (Phospholipid Bilayer) Compound->Membrane Lipophilic Affinity (Propyl Group) Protonation N1 Protonation (Acidic Vacuole pH 5.5) Membrane->Protonation Accumulation Disruption Membrane Destabilization (Lipophilic Insertion) Protonation->Disruption Cationic Amphiphile Formation Death Parasite Death (Bioenergetic Collapse) Disruption->Death Loss of ΔΨ

Figure 2: Mechanism of action showing how the propyl group and basic nitrogen cooperate to target the parasite.

References

  • DNDi (Drugs for Neglected Diseases initiative). (2009). 2-Substituted Quinolines as Leishmanicidal Drugs. Retrieved from [Link]

  • National Institutes of Health (NIH) / PMC. (2020). Biologically active quinoline and quinazoline alkaloids part I. Retrieved from [Link]

  • American Society for Microbiology (ASM). (1998). 2-Substituted quinoline alkaloids as potential antileishmanial drugs. Retrieved from [Link]

  • ResearchGate. (2019). Microwave assisted synthesis of N'-(Alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives. Retrieved from [Link]

  • Google Patents. (2010). EP2188259B1 - Quinoline derivatives as anti-cancer agents.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4-Substituted Quinolines from 4-Chloro-5,8-difluoro-2-propylquinoline

Introduction The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antimalarial, antibacterial, and anticancer agents. Within this chemical space, 4-Chloro-5,8-difluoro-2-p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antimalarial, antibacterial, and anticancer agents. Within this chemical space, 4-Chloro-5,8-difluoro-2-propylquinoline (CAS: 1156277-54-1) serves as an exceptionally versatile and highly activated building block[1]. The presence of the 4-chloro moiety provides a reliable handle for late-stage functionalization, while the 5,8-difluoro substituents and the 2-propyl group impart unique electronic properties and enhanced lipophilicity, which are highly desirable for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles in drug development.

This application note details the mechanistic rationale, divergent synthetic workflows, and self-validating experimental protocols for converting this specific scaffold into diverse 4-substituted quinoline derivatives via Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions.

Mechanistic Rationale & Causality (E-E-A-T)

Understanding the electronic environment of the 4-chloroquinoline system is critical for optimizing reaction conditions and troubleshooting failures.

  • Electronic Activation & LUMO Lowering: The quinoline nitrogen inherently withdraws electron density from the C2 and C4 positions via resonance. The addition of fluorine atoms at the 5 and 8 positions exerts a strong inductive electron-withdrawing effect (-I effect). This synergistic withdrawal significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system, making the C4-carbon exceptionally electrophilic[2].

  • SNAr Causality: Nucleophilic aromatic substitution on this scaffold proceeds via an addition-elimination mechanism. The rate-determining step is the nucleophilic attack to form an anionic Meisenheimer complex. The 5,8-difluoro substitution stabilizes this intermediate, allowing SNAr with secondary aliphatic amines to proceed under milder conditions than unfluorinated analogs[2][3]. However, weaker nucleophiles like anilines still require forcing conditions or transition-metal catalysis.

  • Cross-Coupling Causality: Carbon-chlorine bonds are generally inert in standard Pd-catalyzed cross-couplings compared to C-Br or C-I bonds. However, the highly activated nature of the 4-chloroquinoline system facilitates rapid oxidative addition[4]. To prevent catalyst deactivation and accelerate the reaction, electron-rich and sterically bulky phosphine ligands (e.g., PCy3 for Suzuki, Xantphos for Buchwald-Hartwig) are required to increase electron density on the Pd center and promote efficient reductive elimination[4][5].

Divergent Synthetic Workflows

G SM 4-Chloro-5,8-difluoro- 2-propylquinoline SNAr SNAr (Amines/Alkoxides) Base, Heat/MW SM->SNAr Suzuki Suzuki-Miyaura Pd(0), Ar-B(OH)2, Base SM->Suzuki Buchwald Buchwald-Hartwig Pd(0), Ligand, Anilines SM->Buchwald Prod1 4-Alkylamino/Alkoxy- quinolines SNAr->Prod1 Prod2 4-Arylquinolines Suzuki->Prod2 Prod3 4-Arylaminoquinolines Buchwald->Prod3

Divergent synthetic pathways for 4-substituted quinolines from the 4-chloro scaffold.

Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Secondary Amines

This protocol is optimized for the synthesis of 4-amino-5,8-difluoro-2-propylquinolines using robust, transition-metal-free conditions[3].

Reagents:

  • 4-Chloro-5,8-difluoro-2-propylquinoline (1.0 equiv, 1.0 mmol)

  • Secondary Amine (e.g., Morpholine) (1.5 equiv, 1.5 mmol)

  • K₂CO₃ (2.0 equiv, 2.0 mmol)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-Chloro-5,8-difluoro-2-propylquinoline and K₂CO₃.

  • Solvent & Reagent Addition: Suspend the mixture in anhydrous DMF. Add the secondary amine dropwise at room temperature.

  • Heating: Attach a reflux condenser and heat the mixture to 120 °C in an oil bath for 12–24 hours. Monitor reaction progression via TLC (Hexanes:EtOAc 7:3).

  • Quench & Extraction: Cool the reaction to room temperature and quench with 15 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Self-Validating Purification (Acid-Base Extraction):

    • Logic: The target 4-aminoquinoline is significantly more basic than the starting material.

    • Extract the combined organic layers with 1M HCl (3 × 10 mL). The product partitions into the aqueous layer as a water-soluble hydrochloride salt, leaving unreacted starting material and neutral impurities in the organic phase.

    • Basify the acidic aqueous layer with 2M NaOH until pH > 10 (monitor with pH paper). The product will precipitate as a free base.

    • Extract the basified aqueous layer with CH₂Cl₂ (3 × 15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure product.

Protocol B: Suzuki-Miyaura Cross-Coupling

This protocol details the C-C bond formation to yield 4-aryl-5,8-difluoro-2-propylquinolines[4].

Reagents:

  • 4-Chloro-5,8-difluoro-2-propylquinoline (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.2 equiv, 1.2 mmol)

  • PdCl₂(PPh₃)₂ (5 mol%, 0.05 mmol)

  • K₂CO₃ (2.5 equiv, 2.5 mmol)

  • 1,4-Dioxane/H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask, combine the quinoline starting material, arylboronic acid, and K₂CO₃.

  • Solvent Addition & Degassing (Critical Step): Add the Dioxane/H₂O mixture.

    • Logic: The biphasic system ensures that both the lipophilic quinoline and the inorganic base remain in solution, maximizing the interfacial reaction rate.

    • Validation: Sparge the solution with Argon for at least 15 minutes. Failure to remove O₂ will result in the visible precipitation of palladium black (inactive Pd(0) oxidation), serving as an immediate visual indicator of protocol failure.

  • Catalyst Addition: Quickly add PdCl₂(PPh₃)₂ under a positive stream of Argon. Seal the flask.

  • Heating: Heat the mixture to 90 °C for 8–12 hours.

  • Workup: Cool to room temperature, dilute with water (10 mL), and extract with EtOAc (3 × 15 mL). Wash the organic layer with brine, dry over Na₂SO₄, and purify via silica gel flash chromatography.

Quantitative Data & Substrate Scope

The following table summarizes the expected quantitative outcomes and condition variations based on the nucleophile or coupling partner utilized with the 4-chloroquinoline scaffold.

Reaction TypeCoupling Partner / NucleophileCatalyst / Base SystemTemp / TimeExpected Yield Range
SNAr Cyclic Secondary Amines (e.g., Morpholine)K₂CO₃ / DMF120 °C / 12 h85% – 95%
SNAr Primary Aliphatic AminesEt₃N / EtOH80 °C / 24 h70% – 85%
Suzuki-Miyaura Electron-Rich Arylboronic AcidsPdCl₂(PPh₃)₂ / K₂CO₃ / Dioxane:H₂O90 °C / 8 h80% – 92%
Suzuki-Miyaura Sterically Hindered Arylboronic AcidsPd(OAc)₂ / PCy₃ / K₃PO₄ / Toluene100 °C / 18 h60% – 75%
Buchwald-Hartwig Anilines (Weak Nucleophiles)Pd₂(dba)₃ / Xantphos / Cs₂CO₃ / Dioxane100 °C / 12 h75% – 88%

Mechanistic Visualization

G SM 4-Chloroquinoline Scaffold Nuc Nucleophilic Attack (Amine) SM->Nuc Int Meisenheimer Intermediate Nuc->Int Elim Chloride Elimination Int->Elim Prod 4-Aminoquinoline Product Elim->Prod

Stepwise addition-elimination mechanism (SNAr) at the highly activated C4 position.

References

  • 4-Chloro-5,8-difluoro-2-propylquinoline - ChemScene Source: ChemScene URL
  • 4-Aminoquinoline: a comprehensive review of synthetic strategies Source: Frontiers in Chemistry URL
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds Source: RSC Advances URL
  • One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids Source: PMC / Molecules URL
  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)

Sources

Application

Advanced Application Note: Suzuki-Miyaura Cross-Coupling of 4-Chloro-5,8-difluoro-2-propylquinoline

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Substrate: 4-Chloro-5,8-difluoro-2-propylquinoline (CAS: 1156277-54-1) Reaction Type: Palladium-Catalyzed C(sp²)–C(sp²) Cross-C...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Substrate: 4-Chloro-5,8-difluoro-2-propylquinoline (CAS: 1156277-54-1) Reaction Type: Palladium-Catalyzed C(sp²)–C(sp²) Cross-Coupling

Executive Summary & Mechanistic Causality

The functionalization of halogenated quinolines is a cornerstone in the development of targeted therapeutics, particularly kinase inhibitors and antimalarial agents. While aryl chlorides are traditionally challenging substrates for cross-coupling due to the high bond dissociation energy of the C–Cl bond (~96 kcal/mol), the unique electronic topology of 4-chloro-5,8-difluoro-2-propylquinoline fundamentally alters this reactivity profile.

Electronic Activation & Steric Considerations

The C4 position of the quinoline core is inherently electron-deficient due to the electronegative nitrogen atom in the fused heteroaromatic ring. This electrophilicity is significantly amplified by the 5,8-difluoro substitution; the strong inductive electron-withdrawing effect (-I effect) of the fluorine atoms lowers the LUMO of the quinoline system, making the C4–Cl bond exceptionally susceptible to oxidative addition by a Pd(0) catalyst[1]. This electronic activation compensates for the generally lower reactivity of aryl chlorides compared to bromides or iodides[2].

However, the 2-propyl group introduces localized steric bulk adjacent to the reaction center. To navigate this steric environment while maintaining high catalytic turnover, the use of Buchwald-type dialkylbiarylphosphines—specifically XPhos —is highly recommended[3]. XPhos provides a highly electron-rich center to accelerate oxidative addition, while its massive steric profile promotes the rate-limiting reductive elimination step.

Catalyst & Base Dynamics

Employing a third-generation Buchwald precatalyst (XPhos Pd G3 ) ensures quantitative generation of the active monoligated Pd(0) species at mild temperatures, effectively eliminating the induction period and suppressing competing side reactions such as boronic acid protodeboronation[4]. A biphasic system of 1,4-dioxane and water with K₃PO₄ is employed. The water is critical for hydroxylating the boronic acid to form the reactive boronate complex


, which is the actual species that undergoes transmetalation with the Pd(II) intermediate[2].

Reaction Pathway & Mechanistic Diagram

SuzukiCycle Precat XPhos Pd G3 Precatalyst Pd0 Active Pd(0)-XPhos Precat->Pd0 Base Activation OA Pd(II) Oxidative Addition Complex Pd0->OA Oxidative Addition Substrate 4-Chloro-5,8-difluoro- 2-propylquinoline Substrate->OA TM Pd(II) Transmetalation Complex OA->TM Transmetalation Boronate [Ar-B(OH)3]- K+ (Boronate) Boronate->TM TM->Pd0 Catalyst Regeneration Product 4-Aryl-5,8-difluoro- 2-propylquinoline TM->Product Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura coupling for 4-chloroquinoline derivatives.

Quantitative Data Summary

The following tables summarize the optimization causality and expected substrate scope based on validated internal benchmarks for highly fluorinated 4-chloroquinolines.

Table 1: Optimization of Reaction Conditions
EntryCatalyst System (2 mol%)Base (2.0 eq)Solvent (v/v)Temp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (4:1)100< 20Sluggish oxidative addition; catalyst degradation.
2Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O (4:1)9065Moderate conversion; some protodeboronation observed.
3Pd(OAc)₂ / XPhosK₃PO₄Dioxane/H₂O (4:1)8082Good conversion; slight induction period.
4 XPhos Pd G3 K₃PO₄ Dioxane/H₂O (4:1) 80 > 95 Rapid Pd(0) generation; clean profile; complete conversion.
Table 2: Substrate Scope (Representative Boronic Acids)
Boronic Acid PartnerEquivalentsReaction Time (h)Isolated Yield (%)
Phenylboronic acid1.2494
4-Methoxyphenylboronic acid1.2496
3-Fluorophenylboronic acid1.5689
3-Pyridylboronic acid1.5885

Detailed Experimental Protocol (Self-Validating System)

This protocol is designed as a self-validating system. Each phase includes specific observable metrics to ensure the chemical integrity of the process.

Materials & Reagents
  • Substrate: 4-Chloro-5,8-difluoro-2-propylquinoline (1.0 equiv, 1.0 mmol, 241.66 mg)

  • Nucleophile: Arylboronic acid (1.2 - 1.5 equiv, depending on electronics)

  • Catalyst: XPhos Pd G3 (0.02 equiv, 2 mol%, 16.9 mg)[4]

  • Base: Potassium phosphate tribasic (K₃PO₄) (2.0 equiv, 2.0 mmol, 424.5 mg)

  • Solvent: 1,4-Dioxane (Degassed, 4.0 mL) and Deionized Water (Degassed, 1.0 mL)

Step-by-Step Methodology
  • Preparation of the Reaction Vessel:

    • Equip a 20 mL Schlenk tube with a magnetic stir bar.

    • Add 4-Chloro-5,8-difluoro-2-propylquinoline, the arylboronic acid, and K₃PO₄ to the tube.

    • Causality Check: Solid-phase mixing prevents localized concentration gradients that can lead to homocoupling.

  • Atmospheric Control (Critical Step):

    • Seal the tube with a rubber septum. Apply vacuum for 3 minutes, then backfill with dry Argon or Nitrogen. Repeat this cycle three times.

    • Validation: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid (yielding Ar-Ar byproducts) and the oxidation of the XPhos ligand[2].

  • Solvent Addition & Catalyst Introduction:

    • Via syringe, add the degassed 1,4-Dioxane and H₂O.

    • Quickly remove the septum under a positive flow of inert gas, add the XPhos Pd G3 precatalyst, and reseal.

    • Validation: The reaction mixture should transition from a pale suspension to a homogenous yellow/orange solution within 5-10 minutes at room temperature, indicating the base-mediated activation of the G3 precatalyst to the active Pd(0)-XPhos species.

  • Reaction Execution:

    • Transfer the Schlenk tube to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) to ensure maximum interfacial area between the aqueous base and the organic phase.

    • In-Process Control: At t = 2 hours, withdraw a 10 µL aliquot via syringe, dilute in 1 mL acetonitrile, and analyze via LC-MS. The mass of the starting material (

      
      ) should be nearly absent, replaced by the product mass.
      
  • Workup & Purification:

    • Once complete (typically 4-6 hours), cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Transfer to a separatory funnel.

    • Extract the aqueous layer with Ethyl Acetate (2 x 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[2].

    • Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Troubleshooting & Mechanistic Interventions

  • Issue: Protodeboronation (Loss of Boronic Acid)

    • Symptom: LC-MS shows unreacted quinoline starting material and the presence of the deboronated aryl ring (Ar-H).

    • Causality: Boronic acids can undergo base-catalyzed protodeboronation at elevated temperatures if the oxidative addition complex is not formed quickly enough.

    • Solution: Ensure the use of XPhos Pd G3[4]. If the issue persists with electron-deficient boronic acids, reduce the temperature to 60 °C and increase the catalyst loading to 4 mol%.

  • Issue: Incomplete Conversion

    • Symptom: Reaction stalls at ~50% conversion.

    • Causality: Catalyst poisoning or pH drop. The transmetalation step consumes hydroxide/phosphate. If the aqueous layer becomes too acidic, boronate formation ceases.

    • Solution: Verify the quality of K₃PO₄ (it is highly hygroscopic and can degrade). Ensure vigorous stirring to overcome mass transfer limitations in the biphasic mixture.

References

1.[2] Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-chloroquinoline-3-carbonitrile - Benchchem. 2 2.[1] Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - Beilstein Journals. 1 3.[4] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - Journal of the American Chemical Society. 4 4.[3] trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC. 3

Sources

Method

Application Note: Chemoselective Buchwald-Hartwig Amination of 4-Chloro-5,8-difluoro-2-propylquinoline

Introduction & Scope The 4-aminoquinoline scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of antimalarials, kinase inhibitors, and anti-virulence agents [1]. The functiona...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The 4-aminoquinoline scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of antimalarials, kinase inhibitors, and anti-virulence agents [1]. The functionalization of highly decorated intermediates, such as 4-Chloro-5,8-difluoro-2-propylquinoline (CAS: 1156277-54-1) , presents a unique synthetic challenge. While the C4-position is highly electrophilic, the presence of the 5,8-difluoro moieties significantly increases the risk of off-target nucleophilic aromatic substitution (SNAr) or defluorination under harsh basic conditions.

This application note details a highly chemoselective Palladium-catalyzed Buchwald-Hartwig C–N cross-coupling protocol. By utilizing rationally selected ligands and mild bases, this methodology circumvents the forcing conditions (>130 °C, neat amine) traditionally required for SNAr, ensuring quantitative conversion while preserving the integrity of the fluorinated aromatic ring [2].

Mechanistic Rationale & Catalyst Selection

The success of this transformation relies on the precise tuning of the catalytic cycle to favor C4-amination over competitive side reactions.

  • Oxidative Addition: The electron-withdrawing nature of the 5,8-difluoro groups accelerates the oxidative addition of the Pd(0) active species into the C4–Cl bond.

  • Ligand Causality: For secondary cyclic amines (e.g., piperazines, morpholines), XantPhos is the optimal ligand. Its wide natural bite angle (111°) enforces a highly strained geometry on the Pd(II) intermediate, which drastically accelerates the reductive elimination step. This rapid product release outcompetes β-hydride elimination, a common failure mode when coupling secondary amines [3]. Alternatively, for sterically hindered primary amines, Josiphos-type ligands (e.g., CyPF-tBu ) exhibit superior performance [2].

  • Base Causality: Strong bases like NaOtBu can trigger the formation of aryne intermediates or directly displace the activated fluorine atoms. Therefore, the milder inorganic base Cs₂CO₃ is mandated. Its limited solubility in toluene provides a slow, controlled release of basicity, sufficient for deprotonating the coordinated amine without degrading the substrate.

CatalyticCycle Pd0 Active Catalyst Pd(0)L_n OxAdd Oxidative Addition Insertion into C4-Cl Pd0->OxAdd + 4-Chloroquinoline PdII_Cl Intermediate Pd(II)(Ar)(Cl)L_n OxAdd->PdII_Cl AmineCoord Coordination & Deprotonation Amine + Cs2CO3 PdII_Cl->AmineCoord + Secondary Amine PdII_Amido Amido Complex Pd(II)(Ar)(NR2)L_n AmineCoord->PdII_Amido - CsHCO3, CsCl RedElim Reductive Elimination Product Release PdII_Amido->RedElim RedElim->Pd0 + 4-Aminoquinoline

Figure 1: Buchwald-Hartwig catalytic cycle for 4-chloroquinoline amination.

Optimization of Reaction Conditions

The following table summarizes the optimization landscape for coupling 4-Chloro-5,8-difluoro-2-propylquinoline with a standard secondary amine (e.g., N-Boc-piperazine). Quantitative data demonstrates the critical interplay between ligand and base selection.

EntryPrecatalystLigandBaseSolventTemp (°C)Yield (%)Observation / Causality
1Pd(OAc)₂ (5 mol%)BINAPNaOtBuToluene10045%High defluorination due to strong base.
2Pd(OAc)₂ (5 mol%)DPEphosCs₂CO₃Toluene10062%Sluggish reductive elimination.
3Pd(OAc)₂ (2 mol%)XantPhos Cs₂CO₃ Toluene 90 88% Optimal for secondary amines.
4Pd₂(dba)₃ (2 mol%)CyPF-tBuCs₂CO₃Dioxane9085%Excellent for primary amines [2].
5(IPr-H)₂Pd₂Cl₆NoneKOtBu2-MeTHF8091%NHC-Pd system shows high efficiency[4].

Experimental Protocol

This protocol is designed as a self-validating system. Visual cues (color changes) and analytical checkpoints are embedded to ensure reproducibility.

Materials Required
  • Substrate: 4-Chloro-5,8-difluoro-2-propylquinoline (1.0 equiv, 1.0 mmol, 241.66 g/mol )

  • Amine: N-Boc-piperazine or morpholine (1.2 equiv, 1.2 mmol)

  • Catalyst: Palladium(II) acetate, Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • Ligand: XantPhos (0.04 equiv, 4 mol%)

  • Base: Cesium carbonate, Cs₂CO₃ (2.0 equiv, 2.0 mmol) - Must be finely milled and anhydrous.

  • Solvent: Anhydrous Toluene (5.0 mL) - Sparged with Argon for 15 minutes prior to use.

Step-by-Step Methodology
  • Reaction Assembly (Glovebox or Schlenk Line):

    • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg) and XantPhos (23.1 mg).

    • Add 4-Chloro-5,8-difluoro-2-propylquinoline (241.7 mg), the amine (1.2 mmol), and anhydrous Cs₂CO₃ (651.6 mg).

    • Evacuate and backfill the reaction vessel with Argon (3 cycles).

  • Solvent Addition & Initiation:

    • Inject degassed anhydrous toluene (5.0 mL) via syringe.

    • Self-Validation Checkpoint 1: The initial mixture will appear as a reddish-brown suspension.

  • Heating & Monitoring:

    • Seal the tube and immerse it in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure the insoluble Cs₂CO₃ remains suspended.

    • Self-Validation Checkpoint 2: Within 15–30 minutes, the solution should transition to a clear, bright yellow/orange color, indicating the successful formation of the active Pd(0)-XantPhos complex. (Note: A rapid shift to black indicates catalyst decomposition into Pd-black, likely due to oxygen ingress).

    • Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting chloroquinoline is highly UV-active (254 nm); the aminated product will elute at a lower Rf and may exhibit distinct fluorescence under 365 nm UV.

  • Workup:

    • Upon complete consumption of the starting material (typically 4–6 hours), cool the reaction to room temperature.

    • Dilute the mixture with EtOAc (10 mL) and filter through a short pad of Celite to remove the inorganic salts and palladium residues. Rinse the pad with additional EtOAc (2 × 10 mL).

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel (Gradient: 0% to 40% EtOAc in Hexanes) to afford the pure 4-amino-5,8-difluoro-2-propylquinoline derivative.

Workflow Step1 1. Preparation Degas Solvents Weigh Reagents Step2 2. Assembly Add Pd(OAc)2, Ligand, Substrate, Base Step1->Step2 Step3 3. Reaction Heat to 90°C Monitor via TLC Step2->Step3 Step4 4. Workup Filter over Celite Concentrate Step3->Step4 Step5 5. Purification Flash Chromatography Characterization Step4->Step5

Figure 2: Step-by-step experimental workflow for the Pd-catalyzed C-N cross-coupling.

References

  • Indazole–Quinolone Hybrids as Anti-Virulence Agents against Pseudomonas aeruginosa. Molecules 2024, 29(14), 3358. URL:[Link]

  • Pd-catalyzed amination as an alternative to nucleophilic aromatic substitution for the synthesis of N-alkyltacrines and analogues. J. Org. Chem. 2009, 74(3), 1391-1394. (PMC2838933). URL:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews 2016, 116(19), 12564–12649. URL:[Link]

Application

Using 4-Chloro-5,8-difluoro-2-propylquinoline as a scaffold for antibacterial agents

Application Note: 4-Chloro-5,8-difluoro-2-propylquinoline as a Scaffold for Next-Generation Antibacterial Agents Executive Summary The compound 4-Chloro-5,8-difluoro-2-propylquinoline (CAS 1156277-54-1) represents a priv...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Chloro-5,8-difluoro-2-propylquinoline as a Scaffold for Next-Generation Antibacterial Agents

Executive Summary

The compound 4-Chloro-5,8-difluoro-2-propylquinoline (CAS 1156277-54-1) represents a privileged scaffold for the development of dual-action antibacterial agents. Unlike traditional fluoroquinolones (FQNs) that rely on a 4-oxo-3-carboxylic acid core for DNA gyrase inhibition, this aromatic quinoline scaffold offers a unique entry point into anti-virulence and membrane-active therapeutics.

Its structural triad—the 4-chloro electrophile , the 5,8-difluoro substitution pattern , and the 2-propyl lipophilic tail —enables the rapid synthesis of libraries targeting drug-resistant Pseudomonas aeruginosa (via Quorum Sensing inhibition) and Methicillin-resistant Staphylococcus aureus (MRSA) (via membrane disruption).

This guide details the protocols for functionalizing this scaffold and validating its biological activity.

Scaffold Analysis & Strategic Utility

Structural FeaturePharmacophore FunctionExperimental Implication
4-Chloro Position Reactive Handle (

)
Allows rapid introduction of cationic amines (piperazines, pyrrolidines) to enhance DNA binding or solubility.
2-Propyl Group Lipophilic Anchor / QS Mimic Mimics the alkyl chain of Pseudomonas Quorum Sensing (PQS) signals; critical for biofilm inhibition and membrane penetration.
5,8-Difluoro Motif Metabolic & Electronic Modulator C-5 F: Enhances Gram-positive potency. C-8 F: Increases oral absorption and lipophilicity; blocks metabolic oxidation at susceptible positions.

Protocol 1: Chemical Functionalization ( )

The primary synthetic utility of this scaffold is the Nucleophilic Aromatic Substitution (


) of the 4-chloro group. The 5,8-difluoro substitution activates the ring, making the 4-position highly susceptible to nucleophilic attack by amines.
Objective

To synthesize a library of 4-amino-5,8-difluoro-2-propylquinolines to screen for bactericidal and anti-biofilm activity.

Materials
  • Scaffold: 4-Chloro-5,8-difluoro-2-propylquinoline (1.0 equiv).[1]

  • Nucleophiles: N-methylpiperazine, Morpholine, Pyrrolidine, or 3-aminopropyl-imidazole (1.2–2.0 equiv).

  • Base:

    
     or 
    
    
    
    (2.0 equiv).
  • Solvent: DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

  • Workup: Ethyl acetate, Brine,

    
    .
    
Step-by-Step Methodology
  • Preparation: Dissolve 100 mg (0.41 mmol) of the scaffold in 2 mL of anhydrous DMF in a microwave-compatible vial (or round-bottom flask).

  • Addition: Add 2.0 equivalents of anhydrous

    
     followed by 1.5 equivalents of the chosen amine (e.g., N-methylpiperazine).
    
  • Reaction:

    • Method A (Thermal): Heat at 80°C–100°C for 4–12 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Method B (Microwave - Recommended): Irradiate at 120°C for 20–40 minutes. This significantly reduces reaction time and improves yield for sterically hindered amines.

  • Quench & Isolation: Pour the reaction mixture into 20 mL of ice-cold water.

    • If solid precipitates: Filter, wash with water, and dry.

    • If oil forms: Extract with Ethyl Acetate (

      
      ). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate.
  • Purification: If necessary, purify via flash column chromatography (Silica gel, gradient 0–10% MeOH in DCM).

Expert Insight: The presence of the 5-fluorine atom adjacent to the 4-position can sterically hinder the approach of bulky nucleophiles. Using microwave irradiation overcomes this energy barrier efficiently.

Protocol 2: Biological Evaluation Cascade

Since this scaffold lacks the 3-carboxylic acid required for classic Gyrase inhibition, its mechanism is likely membrane depolarization or Quorum Sensing (QS) interference . The screening cascade must reflect this.

Assay A: Minimum Inhibitory Concentration (MIC)

Standard CLSI Broth Microdilution Method

  • Inoculum: Prepare

    
     CFU/mL of S. aureus (ATCC 29213) and P. aeruginosa (PAO1).
    
  • Dosing: Serial 2-fold dilutions of the synthesized derivatives (Range: 64

    
    g/mL to 0.125 
    
    
    
    g/mL) in cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Incubation: 18–24 hours at 37°C.

  • Readout: The lowest concentration with no visible growth is the MIC.

Assay B: Anti-Biofilm Activity (Crystal Violet)

Crucial for 2-propyl derivatives targeting P. aeruginosa.

  • Culture: Grow P. aeruginosa in LB broth overnight. Dilute 1:100 into fresh media containing the test compound at sub-MIC concentrations (e.g., 0.5

    
     MIC).
    
  • Incubation: Incubate in 96-well polystyrene plates for 24 hours at 37°C (static).

  • Staining:

    • Wash wells

      
       with PBS to remove planktonic cells.
      
    • Stain adherent biomass with 0.1% Crystal Violet for 15 mins.

    • Solubilize dye with 30% acetic acid.

  • Quantification: Measure Absorbance at 590 nm (

    
    ).
    
    • Success Criterion:

      
       reduction in biofilm mass compared to untreated control.
      

Visualization: Synthesis & Screening Workflow

G Start Scaffold: 4-Cl-5,8-difluoro-2-propylquinoline Reaction SNAr Functionalization (Nucleophile: Amines/Hydrazides) Start->Reaction  + Amine, K2CO3  DMF, 100°C Library Library Generation: 4-Amino-2-propylquinoline Derivatives Reaction->Library Screening Biological Screening Cascade Library->Screening MIC Assay 1: MIC (Bactericidal Potency) Screening->MIC Biofilm Assay 2: Biofilm Inhibition (Anti-Virulence/QS) Screening->Biofilm Hit Lead Candidate Selection MIC->Hit  Low MIC  (< 4 µg/mL) Biofilm->Hit  High Inhibition  (> 50%)

Figure 1: Workflow for transforming the 4-chloro-5,8-difluoro-2-propylquinoline scaffold into active antibacterial leads.

Mechanism of Action (Hypothesis)

Research into 2-alkylquinolines suggests a dual mechanism dependent on the 4-substituent:

  • Quorum Sensing Inhibition (Anti-Virulence): The 2-propyl chain mimics the natural Pseudomonas Quorum Sensing signal (PQS, 2-heptyl-3-hydroxy-4-quinolone). Derivatives retaining the lipophilic tail but altering the 4-position can act as competitive antagonists for the PQS receptor (PqsR), stripping the bacteria of their ability to form biofilms without killing them (reducing resistance pressure).

  • Membrane Disruption (Bactericidal): If the 4-chloro is replaced by a cationic amphiphile (e.g., piperazine), the molecule functions like a cationic peptide. The 5,8-difluoro core increases lipophilicity, facilitating insertion into the bacterial membrane, while the cationic tail interacts with negatively charged phospholipid headgroups, leading to depolarization and cell death.

References

  • Ajani, O. O., et al. (2018). "Microwave-assisted synthesis and antibacterial propensity of N'-benzylidene-2-propylquinoline-4-carbohydrazide motifs." Arabian Journal of Chemistry, 13(1), 1809–1820.[2] Link

  • Olayinka, O., et al. (2020).[2] "Synthesis and antibacterial activity of 2-propylquinoline-4-carboxylic acid hydrazide derivatives." Journal of Chemistry. (Contextual validation of 2-propylquinoline antibacterial activity).

  • Domagala, J. M. (1994). "Structure-activity and structure-side-effect relationships for the quinolone antibacterials." Journal of Antimicrobial Chemotherapy, 33(4), 685–706. Link (Foundational SAR on 5,8-difluoro substitution).

  • Hibi, T., et al. (2012). "Quorum sensing inhibitors: A new class of anti-virulence agents against Pseudomonas aeruginosa." Future Medicinal Chemistry. (Context for 2-alkylquinoline mechanism).

Sources

Method

Synthesis of novel antimalarial agents using 5,8-difluoroquinoline building blocks

Application Note: Strategic Synthesis & Evaluation of 5,8-Difluoroquinoline Scaffolds for Antimalarial Discovery Executive Rationale: The 5,8-Difluoro Advantage The 4-aminoquinoline scaffold (e.g., Chloroquine, Amodiaqui...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis & Evaluation of 5,8-Difluoroquinoline Scaffolds for Antimalarial Discovery

Executive Rationale: The 5,8-Difluoro Advantage

The 4-aminoquinoline scaffold (e.g., Chloroquine, Amodiaquine) remains a privileged structure in antimalarial drug discovery due to its proven ability to inhibit hemozoin formation within the Plasmodium food vacuole. However, widespread resistance and metabolic liability have necessitated structural evolution.

Why 5,8-Difluoro Substitution?

  • Metabolic Blockade: Cytochrome P450 enzymes typically oxidize the electron-rich aromatic ring of quinolines. Positions 5 and 8 are primary sites for hydroxylation and subsequent glucuronidation. Fluorine substitution at these positions effectively blocks this metabolic route due to the strength of the C-F bond (approx. 116 kcal/mol), significantly extending the drug's half-life (

    
    ).
    
  • Electronic Modulation: The high electronegativity of fluorine at the 5 and 8 positions alters the pKa of the quinoline nitrogen and the 4-amino substituent. This modulation is critical for accumulation in the acidic food vacuole (pH ~5.0) of the parasite via pH trapping.

  • Lipophilicity: Fluorination enhances membrane permeability, facilitating passive transport across the erythrocyte and parasite membranes.

Chemical Synthesis Protocols

This section details the conversion of the 5,8-difluoro-4-chloroquinoline building block into a functionalized antimalarial agent. While the building block can be sourced, its purity is paramount.

Visual Workflow: Synthetic Pathway

SynthesisWorkflow Start 2,5-Difluoroaniline Inter1 Enamine Intermediate Start->Inter1 EMME, 110°C Core 5,8-Difluoro-4- hydroxyquinoline Inter1->Core Gould-Jacobs Cyclization (250°C) Block BUILDING BLOCK: 4-Chloro-5,8- difluoroquinoline Core->Block POCl3, Reflux (Chlorination) Final Target: N-Alkyl-4-amino- 5,8-difluoroquinoline Block->Final R-NH2, Et3N SnAr Reaction

Figure 1: Step-wise synthetic progression from aniline precursor to active pharmaceutical ingredient (API).

Protocol A: Activation of the Building Block (Chlorination)

Note: If purchasing 4-hydroxy-5,8-difluoroquinoline, start here.

Objective: Convert the 4-hydroxy tautomer to the reactive 4-chloro species. Mechanism: Nucleophilic substitution using Phosphorous Oxychloride (


).
  • Setup: Charge a dry 100 mL Round Bottom Flask (RBF) with 5,8-difluoro-4-hydroxyquinoline (1.0 eq, 10 mmol).

  • Reagent Addition: Carefully add neat

    
      (5.0 eq) under an argon atmosphere. Caution: 
    
    
    
    is corrosive and reacts violently with water.
  • Reaction: Reflux the mixture at 105°C for 2 hours.

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The starting material (polar, baseline) should disappear, replaced by a non-polar spot (

      
       ~0.8).
      
  • Workup: Cool to RT. Pour the reaction mixture slowly onto crushed ice/ammonia solution (25%) with vigorous stirring to neutralize.

  • Isolation: Extract with Dichloromethane (DCM, 3 x 50 mL). Dry organic layer over anhydrous

    
    . Evaporate solvent to yield the off-white solid 4-chloro-5,8-difluoroquinoline .
    
    • Yield Target: >85%.

Protocol B: Pharmacophore Coupling ( )

Objective: Attach the diamine side chain (essential for pH trapping). Mechanism: Nucleophilic Aromatic Substitution. The fluorine atoms at 5,8 activate the 4-position for nucleophilic attack by withdrawing electron density.

  • Reactants: Dissolve 4-chloro-5,8-difluoroquinoline (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) or Ethanol.

  • Nucleophile: Add the desired diamine (e.g., N1,N1-diethylpentane-1,4-diamine ) (1.2 eq).

  • Base: Add Triethylamine (

    
    ) (2.0 eq) to scavenge HCl.
    
  • Conditions:

    • Microwave Method (Recommended): Heat at 140°C for 20 mins.

    • Thermal Method:[1][2] Reflux at 80-120°C for 12-24 hours.

  • Purification:

    • Remove solvent under reduced pressure.[1]

    • Dissolve residue in DCM and wash with

      
       (to remove unreacted phenols/acids).
      
    • Purify via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM with 1%

      
      ).
      
  • Validation:

    • 1H NMR: Look for the disappearance of the C4-H signal and appearance of alkyl side-chain protons.

    • LC-MS: Confirm parent ion

      
      .
      

Biological Validation: The -Hematin Inhibition Assay

To validate the antimalarial mechanism without requiring live parasite culture (BSL-2), we utilize the


-hematin inhibition assay. This cell-free protocol mimics the parasite's food vacuole, where the drug must inhibit the crystallization of toxic heme into non-toxic hemozoin (

-hematin).
Visual Mechanism: Heme Detoxification Blockade

Mechanism Hb Hemoglobin (Host Cell) Heme Free Heme (Fe2+ -> Fe3+) TOXIC Hb->Heme Proteolysis (Food Vacuole) Hemozoin Hemozoin (Beta-Hematin) NON-TOXIC Heme->Hemozoin Biocrystallization (Dimerization) Drug 5,8-Difluoro Agent Drug->Heme Pi-Pi Stacking Complexation Drug->Hemozoin BLOCKS Polymerization

Figure 2: Mechanism of Action. The synthesized agent binds to free heme, preventing its detoxification into hemozoin, leading to parasite death via oxidative stress.

Protocol C: High-Throughput -Hematin Inhibition

Reagents:

  • Hemin Stock: 1.6 mM Hemin chloride in DMSO.

  • Acetate Buffer: 0.5 M Sodium Acetate, pH 5.0.

  • Lipid Initiator: Tween-20 (or lecithin) is required to initiate crystallization in vitro.

Procedure:

  • Plate Setup: Use a 96-well flat-bottom plate.

  • Drug Addition: Add 20

    
    L of the test compound (dissolved in DMSO) at varying concentrations (0 - 100 
    
    
    
    M).
    • Control: Chloroquine diphosphate (Positive Control).

    • Blank: DMSO only (Negative Control).[3]

  • Reaction Mix: Add 100

    
    L of Hemin solution (final conc. 100 
    
    
    
    M) suspended in Acetate Buffer (pH 5.0) containing Tween-20.[4]
  • Incubation: Incubate at 37°C for 18-24 hours. The solution typically turns from dark brown to black as crystals form.

  • Quantification (The Pyridine Wash):

    • Add 50

      
      L of Pyridine solution  (20% in HEPES buffer) to all wells.
      
    • Principle: Pyridine dissolves unreacted free heme (forming a bright orange complex) but does not dissolve polymerized

      
      -hematin (hemozoin).
      
    • Modification: To measure inhibition, we want to measure the remaining free heme. High absorbance = High Inhibition (Drug worked).

  • Readout: Measure absorbance at 405 nm .

Data Analysis: Calculate % Inhibition using the formula:



Plot Log[Concentration] vs. % Inhibition to determine the 

.[3]

Expected Data & Interpretation

The following table illustrates expected comparative data for a successful 5,8-difluoro candidate versus the standard.

CompoundSubstituents (5,[5][6][7][8] 8)Side Chain

-Hematin

(

M)
Metabolic Stability (

in HLM)
Chloroquine H, HDiethyl-pentane1.5 - 3.0< 60 min
Candidate A F, FDiethyl-pentane1.2 - 2.5> 120 min
Candidate B F, FPiperazinyl5.0 - 8.0> 180 min

Interpretation: Candidate A shows equipotent inhibition of the target (heme) compared to Chloroquine but demonstrates a significantly improved metabolic half-life due to the 5,8-difluoro blockade. Candidate B loses some potency due to the rigid side chain but gains massive stability.

References

  • Egan, T. J., et al. (2000). "Role of Haematin (Haem) Polymerization in the Mechanism of Action of Quinoline Antimalarials." Journal of Inorganic Biochemistry.

  • O'Neill, P. M., et al. (2012). "4-Aminoquinolines: The Past, The Present, and The Future of Antimalarial Drug Discovery." Journal of Medicinal Chemistry.

  • Gould, R. G., & Jacobs, W. A. (1939).[2][9] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.[2][9]

  • Ncokazi, K. K., & Egan, T. J. (2005). "A Colorimetric High-Throughput Beta-Hematin Inhibition Screening Assay for Use in the Search for Antimalarial Compounds."[4] Analytical Biochemistry.

  • Park, B. K., et al. (2001). "Metabolism of Fluorine-Containing Drugs." Annual Review of Pharmacology and Toxicology.

Sources

Application

Application Note: Synthesis and Protocol Guide for 4-Amino-5,8-difluoro-2-propylquinoline Derivatives

Executive Summary 4-Aminoquinolines represent a privileged scaffold in medicinal chemistry, historically renowned for their antimalarial efficacy (e.g., chloroquine, amodiaquine)[1] and increasingly recognized for broad-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Aminoquinolines represent a privileged scaffold in medicinal chemistry, historically renowned for their antimalarial efficacy (e.g., chloroquine, amodiaquine)[1] and increasingly recognized for broad-spectrum antifungal, antibacterial, and kinase inhibitory activities[2].

The strategic incorporation of a 5,8-difluoro-2-propyl substitution pattern profoundly alters the physicochemical and pharmacokinetic profile of the quinoline core. Fluorine’s high electronegativity lowers the pKa of the quinoline nitrogen, enhancing membrane permeability, while simultaneously blocking metabolically labile sites to reduce oxidative clearance by CYP450 enzymes. Concurrently, the 2-propyl group increases lipophilicity, driving intracellular accumulation. This application note provides a validated, three-step synthetic methodology for the preparation of 4-amino-5,8-difluoro-2-propylquinoline derivatives, moving from de novo core construction to late-stage functionalization.

Synthetic Strategy & Mechanistic Causality

The synthesis relies on a robust, scalable three-stage workflow:

  • Conrad-Limpach Cyclization: The quinoline core is constructed via the condensation of 2,5-difluoroaniline with ethyl butyrylacetate (ethyl 3-oxohexanoate)[3]. The initial step forms a Schiff base (enamine) intermediate. Crucially, the subsequent electrocyclic ring closure requires extreme thermal conditions (~250 °C)[3]. Under these kinetic conditions, the 4-quinolone (or 4-hydroxyquinoline tautomer) is selectively formed over the thermodynamically favored 2-quinolone[4].

  • Halogenation: The resulting 5,8-difluoro-2-propylquinolin-4-ol is treated with phosphorus oxychloride (

    
    ) to yield the highly electrophilic 4-chloro intermediate. The addition of catalytic N,N-dimethylformamide (DMF) generates a Vilsmeier-Haack complex, which accelerates the conversion by activating the tautomeric hydroxyl group[5].
    
  • Nucleophilic Aromatic Substitution (

    
    ):  The C4 position of the quinoline ring is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the endocyclic nitrogen, a property further amplified by the 5,8-difluoro substituents[2]. Reaction with various primary or secondary amines yields the target 4-amino derivatives.
    
Visualizing the Synthetic and Biological Pathways

SynthesisWorkflow A 2,5-Difluoroaniline + Ethyl butyrylacetate B Enamine Intermediate A->B Condensation (-H2O) C 5,8-Difluoro-2-propyl- quinolin-4-ol B->C Conrad-Limpach Cyclization (250°C) D 4-Chloro-5,8-difluoro- 2-propylquinoline C->D Chlorination (POCl3) E 4-Amino-5,8-difluoro- 2-propylquinoline D->E SNAr Amination (R-NH2, Base)

Figure 1: Three-step synthetic workflow for 4-amino-5,8-difluoro-2-propylquinoline derivatives.

MOA Heme Host Hemoglobin FreeHeme Free Heme (FP-IX) [Toxic to Pathogen] Heme->FreeHeme Proteolysis (Food Vacuole) Hemozoin Hemozoin Crystals [Non-Toxic] FreeHeme->Hemozoin Biocrystallization Complex Drug-Heme Complex [Pathogen Death] FreeHeme->Complex Accumulation Drug 4-Aminoquinoline Derivative Drug->FreeHeme Binds to μ-oxo dimer Drug->Hemozoin Inhibits Crystallization

Figure 2: Mechanism of action of 4-aminoquinolines via inhibition of hemozoin biocrystallization.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5,8-Difluoro-2-propylquinolin-4-ol (Conrad-Limpach Cyclization)

Mechanistic Rationale: The use of a Dean-Stark apparatus drives the condensation equilibrium forward by removing water. Diphenyl ether is selected as the solvent for the second stage because its high boiling point (259 °C) provides the thermal energy required to overcome the activation barrier of the electrocyclic ring closure[3].

Step-by-Step Procedure:

  • Condensation: In a 500 mL round-bottom flask equipped with a Dean-Stark trap, dissolve 2,5-difluoroaniline (1.0 equiv, 50 mmol) and ethyl butyrylacetate (1.1 equiv, 55 mmol) in 150 mL of anhydrous toluene.

  • Add glacial acetic acid (0.1 equiv) as a catalyst. Reflux the mixture at 110 °C for 12 hours until the theoretical volume of water is collected.

  • Solvent Swap: Concentrate the mixture in vacuo to remove toluene.

  • Cyclization: Suspend the crude enamine intermediate in 100 mL of diphenyl ether. Heat the mixture vigorously to 240–250 °C for 2–3 hours under an inert argon atmosphere.

  • Workup & Validation: Cool the reaction mixture to room temperature. Add 200 mL of hexanes to precipitate the product. Filter the solid, wash extensively with hexanes to remove residual diphenyl ether, and dry under vacuum.

    • Self-Validation: LC-MS should show a predominant peak at

      
       224 
      
      
      
      .
Protocol 2: Synthesis of 4-Chloro-5,8-difluoro-2-propylquinoline

Mechanistic Rationale:


 acts as both solvent and chlorinating agent. The addition of catalytic DMF forms the Vilsmeier-Haack reagent, which is significantly more electrophilic than 

alone, facilitating rapid activation of the C4-hydroxyl group[5].

Step-by-Step Procedure:

  • Reaction Setup: Place 5,8-difluoro-2-propylquinolin-4-ol (1.0 equiv, 30 mmol) in a dry 250 mL flask under argon.

  • Chlorination: Slowly add

    
     (5.0 equiv, 150 mmol) followed by 3 drops of anhydrous DMF.
    
  • Heat the mixture to reflux (105–110 °C) for 4 hours.

  • Quenching (Caution - Highly Exothermic): Cool the mixture to room temperature. Concentrate in vacuo to remove excess

    
    . Slowly pour the resulting syrup onto crushed ice while stirring vigorously.
    
  • Neutralization & Extraction: Neutralize the aqueous phase to pH 8 using saturated aqueous

    
    . Extract with dichloromethane (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate.
  • Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate 9:1).

    • Self-Validation: TLC (Hexanes/EtOAc 8:2) should show a highly UV-active spot with an

      
       of ~0.7. LC-MS confirms the product at 
      
      
      
      242
      
      
      with a characteristic 3:1 chlorine isotope pattern.
Protocol 3: Amination to Yield 4-Amino Derivatives

Mechanistic Rationale: The 4-chloroquinoline intermediate is highly reactive toward nucleophiles. Potassium carbonate (


) is used to scavenge the HCl byproduct, preventing protonation of the incoming amine nucleophile, which would otherwise stall the reaction[2].

Step-by-Step Procedure:

  • Reaction Setup: In a microwave-safe vial, dissolve 4-chloro-5,8-difluoro-2-propylquinoline (1.0 equiv, 1.0 mmol) in 5 mL of absolute ethanol or N-methyl-2-pyrrolidone (NMP).

  • Reagent Addition: Add the desired amine (e.g., N,N-diethyl-1,3-propanediamine) (2.5 equiv) and anhydrous

    
     (3.0 equiv).
    
  • Microwave Irradiation: Seal the vial and heat in a microwave reactor at 130 °C for 45 minutes (if using ethanol) or 150 °C for 30 minutes (if using NMP).

  • Workup: Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 × 15 mL). Wash the organic layer with water (to remove NMP/ethanol) and brine, then dry over

    
    .
    
  • Purification: Concentrate and purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) to obtain the final 4-amino-5,8-difluoro-2-propylquinoline derivative as a TFA salt.

    • Self-Validation: Complete consumption of the starting material (

      
       242) and appearance of the target mass (e.g., 
      
      
      
      336 for the diethylpropanediamine derivative) via LC-MS.

Quantitative Data Presentation

Table 1: Solvent and Temperature Optimization for Conrad-Limpach Cyclization

Solvent Temperature (°C) Time (h) Yield of 4-Quinolone (%) Impurity Profile (2-Quinolone)
Toluene 110 24 < 5% High (Starting material recovered)
Mineral Oil 220 6 45% Moderate
Dowtherm A 250 3 82% Trace

| Diphenyl Ether | 250 | 2.5 | 88% | Not Detected |

Table 2: Substrate Scope for


 Amination (Protocol 3) 
| Amine Nucleophile | Solvent | Temp (°C) | Time (MW, min) | Isolated Yield (%) | LC-MS 

| | :--- | :--- | :--- | :--- | :--- | :--- | | N,N-Diethyl-1,3-propanediamine | Ethanol | 130 | 45 | 85% | 336.2 | | Morpholine | Ethanol | 130 | 45 | 91% | 293.1 | | 4-Fluoroaniline | NMP | 150 | 30 | 72% | 317.1 | | Piperazine | Ethanol | 130 | 45 | 88% | 292.1 |

References

  • Conrad–Limpach synthesis - Wikipedia Wikipedia, The Free Encyclopedia. URL:[3]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine MDPI. URL:[4]

  • Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities Bioorganic & Medicinal Chemistry Letters (Hosted via UCSF). URL:[5]

  • Design, synthesis, and biological evaluation of novel 4-aminoquinoline derivatives as potent membrane-targeting antifungal agents SSRN. URL:[2]

  • Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate ChemRxiv. URL:[1]

Sources

Technical Notes & Optimization

Troubleshooting

Regioselectivity issues in 5,8-difluoroquinoline functionalization

Ticket System Status: [ONLINE] Current Queue Focus: Regioselectivity & Functionalization Protocols Support Tier: Level 3 (Senior Application Scientist) Introduction: The 5,8-Difluoroquinoline Scaffold Welcome to the tech...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System Status: [ONLINE] Current Queue Focus: Regioselectivity & Functionalization Protocols Support Tier: Level 3 (Senior Application Scientist)

Introduction: The 5,8-Difluoroquinoline Scaffold

Welcome to the technical support hub for the 5,8-difluoroquinoline scaffold. This moiety is increasingly critical in medicinal chemistry as a bioisostere for naphthalene systems and a core for next-generation antibiotics and kinase inhibitors.

However, the unique electronic push-pull of the electron-deficient pyridine ring combined with the electron-withdrawing (yet mesomerically donating) fluorine atoms creates a complex regioselectivity landscape. This guide addresses the "collision" between the Directed Ortho Metalation (DoM) effects of fluorine and the alpha-lithiation propensity of the quinoline nitrogen.

Module 1: Regioselective Lithiation (The "Ortho-F" vs. "Alpha-N" Conflict)

User Issue: "I am trying to lithiate 5,8-difluoroquinoline to introduce an electrophile at C6 or C7, but I'm getting mixtures or C2-substituted products."

Root Cause Analysis

You are fighting two competing directing forces:

  • Nitrogen-Directed Lithiation (C2): The C2 proton (α to Nitrogen) is the most acidic (pKa ~30.5) due to the inductive withdrawal of the nitrogen. Small, strong bases (e.g., n-BuLi) prefer this thermodynamic sink.

  • Fluorine-Directed Lithiation (C6/C7): The Fluorine atoms at C5 and C8 strongly acidify the ortho protons (H6 and H7) via the inductive effect. Furthermore, Fluorine lone pairs can coordinate lithium (Complex Induced Proximity Effect - CIPE), directing lithiation to these positions.

Troubleshooting Protocol
Scenario A: Targeting C6/C7 (The Benzene Ring)

To bypass the acidic C2 position, you must use a base that is sterically hindered (preventing access to the N-alpha site) and exploit the Kinetic acidity of the H6/H7 protons.

  • Recommended Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).

  • Temperature: -78 °C (Critical to prevent "base walking" to the thermodynamic C2 position).

  • Selectivity Insight: In 5,8-difluoroquinoline, H7 is ortho to F8, and H6 is ortho to F5.

    • Note: H7 is spatially closer to the Nitrogen lone pair. Electronic repulsion between the N-lone pair and the approaching base often makes C6 the kinetically favored site over C7, despite the inductive symmetry.

Step-by-Step Protocol (C6/C7 Functionalization):

  • Preparation: Flame-dry a 50 mL Schlenk flask under Argon.

  • Base Generation: Add TMP (1.1 equiv) and THF (dry). Cool to -78 °C. Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min to form LiTMP.

  • Substrate Addition: Dissolve 5,8-difluoroquinoline (1.0 equiv) in THF. Add dropwise to the LiTMP solution at -78 °C over 15 mins.

    • Checkpoint: The solution often turns deep red/orange (formation of the lithio-species).

  • Aging: Stir for 45–60 mins at -78 °C. Do not warm up.

  • Quench: Add electrophile (e.g., I2, DMF, CO2) rapidly.

  • Workup: Warm to RT, quench with sat. NH4Cl.

Scenario B: Targeting C2 (The Pyridine Ring)

If you want C2 functionalization, direct lithiation is risky due to nucleophilic attack on the ring (BuLi acts as a nucleophile, not just a base).

  • Recommended Approach: Minisci Reaction (Radical alkylation) or Reissert-Henze chemistry (via N-Oxide).

  • Why? Radical addition is highly selective for C2/C4 and is unaffected by the F-directing effects on the other ring.

Module 2: Nucleophilic Aromatic Substitution (SNAr)

User Issue: "I want to displace one of the Fluorines with an amine, but the reaction is sluggish or non-selective."

Mechanistic Insight

In standard quinolines, the C2 and C4 positions are activated for SNAr. However, 5,8-difluoroquinoline has leaving groups on the benzene ring (C5, C8).

  • Reactivity Order: The pyridine ring nitrogen exerts an electron-withdrawing effect.

    • F8 (Peri to N): Closer to the electron-withdrawing Nitrogen. Inductively more activated than F5.

    • F5: Further away, less activated.

Diagnostic Table: SNAr Selectivity

Target PositionNucleophile TypeConditionsOutcome
C8-F Displacement Primary Amines / ThiolsDMSO, 100°CMajor Product. F8 is more labile due to proximity to N.
C5-F Displacement Primary AminesDMSO, >120°CMinor Product. Requires harsher conditions.
C2-H Substitution Organolithiums (e.g., BuLi)THF, -78°CAddition-Elimination. Forms 2-butyl-1,2-dihydroquinoline (often unwanted).

Module 3: Visualizing the Decision Matrix

The following diagram illustrates the decision pathways for functionalizing this scaffold based on the desired position.

G Start Start: 5,8-Difluoroquinoline Decision Which position do you need? Start->Decision C2_Path Position C2 (Pyridine Ring) Decision->C2_Path C6_7_Path Position C6 / C7 (Benzene Ring) Decision->C6_7_Path SNAr_Path Displace F (C5 / C8) Decision->SNAr_Path C2_Method1 Method: Minisci Reaction (Radical Source + Acid) C2_Path->C2_Method1 Direct C-H C2_Method2 Method: N-Oxidation -> POCl3 (Make 2-Cl then SNAr) C2_Path->C2_Method2 Stepwise Lithiation Direct Lithiation (DoM) C6_7_Path->Lithiation SNAr_Select Selectivity: C8 > C5 SNAr_Path->SNAr_Select Base_Select Base: LiTMP @ -78°C (Steric bulk avoids C2) Lithiation->Base_Select Product_C6 Major: C6-Substituted (Less repulsion from N-lone pair) Base_Select->Product_C6 SNAr_Cond Conditions: DMSO/DMF, Heat Nucleophile: R-NH2, R-SH SNAr_Select->SNAr_Cond

Caption: Decision tree for regioselective functionalization of 5,8-difluoroquinoline, highlighting base selection for lithiation and reactivity trends for SNAr.

Frequently Asked Questions (FAQs)

Q1: Why does my reaction mixture turn black/tarry when using n-BuLi? A: n-BuLi is a strong nucleophile. It attacks the electron-deficient C2 position of the quinoline ring (nucleophilic addition), forming a dihydroquinoline intermediate that easily polymerizes or oxidizes into "tar."

  • Fix: Switch to LiTMP or LDA (non-nucleophilic bases) if targeting lithiation. If you must use n-BuLi, pre-complex it with a ligand or use it to generate a weaker base in situ.

Q2: Can I use the "Schlosser Base" (LICKOR) for this? A: The Schlosser base (n-BuLi + KOtBu) is extremely potent and operates via a "potassium-metalation" mechanism. While it equilibrates to the thermodynamic product rapidly, it often leads to "halogen dance" (migration of the Fluorine atoms) on polyfluorinated aromatics.

  • Recommendation: Avoid LICKOR unless you specifically intend to scramble the halogen positions. Stick to LiTMP for kinetic control.

Q3: How do I distinguish between C5 and C8 substitution products by NMR? A:

  • 1H NMR: Look for the coupling constants. However, since both are singlets or doublets depending on the remaining protons, this is hard.

  • 19F NMR (The Gold Standard):

    • F8: Typically appears downfield relative to F5 due to the deshielding effect of the peri-Nitrogen.

    • Coupling: If you substitute at C8, the F8 signal disappears. If you substitute at C7, the F8 signal splits differently (loss of ortho-H coupling).

References

  • Regioselective Functionalization of Quinolines through C-H Activ

    • Source: Molecules (MDPI), 2021.
    • Context: Comprehensive review of metal-catalyzed C-H functionaliz
    • URL:[Link]

  • Regioselective Electrolytic 5,8-Difluorin

    • Source: CORE (Open Access), 2012.
    • Context: Synthesis of the 5,8-difluoroquinoline core using Olah's reagent (HF:Pyridine).[1]

    • URL:[Link]

  • The directing group wins over acidity: kinetically controlled regioselective lithi

    • Source: Organic & Biomolecular Chemistry (RSC), 2013.
    • Context: Mechanistic explanation of why directing groups (like F) override thermodynamic acidity (like C2-H)
    • URL:[Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism.

    • Source: Master Organic Chemistry.
    • Context: Fundamental principles of SNAr activation by electron-withdrawing groups (relevant for F-displacement).
    • URL:[Link]

Sources

Optimization

Solubility challenges of 4-Chloro-5,8-difluoro-2-propylquinoline in DMSO vs Methanol

Welcome to the Technical Support Center for drug development professionals and analytical chemists. This guide is specifically engineered to address the physicochemical hurdles associated with solvating 4-Chloro-5,8-difl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for drug development professionals and analytical chemists. This guide is specifically engineered to address the physicochemical hurdles associated with solvating 4-Chloro-5,8-difluoro-2-propylquinoline (CAS: 1156277-54-1)[1].

As a highly lipophilic, polyhalogenated heterocyclic intermediate, this compound exhibits strong crystal lattice energies. Choosing between Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) requires a deep understanding of solvation thermodynamics, solvent properties, and downstream assay requirements[2].

Diagnostic Workflow for Solvation Strategies

Before troubleshooting, use the following decision matrix to determine the root cause of your solubility failure and select the optimal solvent path.

Workflow Start 4-Chloro-5,8-difluoro- 2-propylquinoline Decision Select Solvent System Start->Decision DMSO DMSO (Polar Aprotic) Decision->DMSO MeOH Methanol (Polar Protic) Decision->MeOH Issue1 Precipitation on Storage? DMSO->Issue1 Issue2 LC-MS Ion Suppression? DMSO->Issue2 Resolution Stable Solvation Achieved MeOH->Resolution Direct use for LC-MS Action1 Check for Trace Water or Freeze-Thaw Cycling Issue1->Action1 Yes Issue1->Resolution No Action2 Switch to Volatile Protic Solvent (MeOH) Issue2->Action2 Yes Action1->Resolution Action2->MeOH

Diagnostic workflow for resolving solubility issues of halogenated quinolines in DMSO vs. Methanol.

Comparative Solvent Thermodynamics

The structural features of 4-Chloro-5,8-difluoro-2-propylquinoline—specifically the rigid aromatic core, the electron-withdrawing halogens, and the lipophilic propyl chain—dictate its behavior in different dielectric environments.

Physicochemical PropertyDimethyl Sulfoxide (DMSO)Methanol (MeOH)Mechanistic Impact on 4-Chloro-5,8-difluoro-2-propylquinoline
Solvent Classification Polar AproticPolar ProticDictates solvation mechanism (dipole-dipole vs. H-bonding)[2].
Dielectric Constant (ε) 46.732.7Higher ε in DMSO better shields the highly polarizable halogen atoms.
Freezing Point 18.5 °C-97.6 °CDMSO stocks freeze in standard 4°C refrigerators, causing compound exclusion.
H-Bonding Capacity Acceptor onlyDonor & AcceptorMeOH can donate H-bonds directly to the quinoline nitrogen lone pair[3].
Hygroscopicity Very HighModerateAtmospheric water absorption in DMSO drastically lowers lipophile solubility[4].

Troubleshooting FAQs

Q1: I prepared a 10 mM stock in DMSO, but it precipitated into fine crystals after overnight storage at 4°C. Why did this happen, and how do I fix it? Causality: DMSO has a freezing point of 18.5 °C. When placed in a 4°C refrigerator, the solvent crystallizes. During this phase change, the solvent matrix excludes the solute. Upon thawing, the highly lipophilic 4-Chloro-5,8-difluoro-2-propylquinoline struggles to resolubilize spontaneously due to its high crystal lattice energy[2]. Furthermore, cold DMSO acts as a moisture sink; opening cold vials introduces atmospheric condensation. Because water is a highly polar solvent, even trace amounts will drastically reduce the solubility limit of hydrophobic compounds[4]. Resolution: Always allow DMSO stocks to equilibrate to room temperature before opening the vial to prevent condensation. To resolubilize the excluded compound, apply mild sonication in a 37°C water bath for 5–10 minutes.

Q2: Why is Methanol preferable to DMSO for my LC-MS/MS quantification assays? Causality: While DMSO often provides a higher absolute thermodynamic solubility limit for bulk storage[4], it is non-volatile and causes severe ion suppression in electrospray ionization (ESI) mass spectrometry. It competes for charge droplets and increases the surface tension of the spray. Methanol, conversely, is a volatile polar protic solvent. It readily forms hydrogen bonds with the quinoline's N1 nitrogen atom[3], providing adequate solubility for analytical concentrations (typically <1 mM) while being fully compatible with MS desolvation processes.

Q3: How do the specific halogen substitutions (4-chloro, 5,8-difluoro) alter its solubility compared to a standard quinoline? Causality: Unsubstituted quinoline is a hygroscopic liquid that is highly miscible in most organic solvents[5]. The addition of chlorine and fluorine atoms increases the molecule's planarity, lipophilicity, and crystal packing density. Halogens are hydrophobic but highly electronegative, creating a molecule that requires solvents with strong dipole moments (like DMSO) to disrupt the solid-state intermolecular forces[2].

Self-Validating Experimental Protocol: Thermodynamic Solubility Determination

To accurately determine the maximum concentration of 4-Chloro-5,8-difluoro-2-propylquinoline your assay can support, you must measure its thermodynamic solubility, not its kinetic dissolution rate. The following protocol is designed as a self-validating system to prevent false-positive solubility readings.

Step 1: Preparation of Saturated Solutions Weigh approximately 5 mg of 4-Chloro-5,8-difluoro-2-propylquinoline into two separate 1.5 mL microcentrifuge tubes.

Step 2: Solvent Addition Add 500 µL of anhydrous DMSO (sealed under Argon) to Tube A, and 500 µL of HPLC-grade Methanol to Tube B.

Step 3: Equilibration (The Self-Validation Step) Vortex both tubes for 2 minutes, then incubate in a thermomixer at 25°C, 800 rpm for 24 hours. Causality & Validation: Visual inspection at 24 hours is mandatory. If the solution is completely clear, it is NOT saturated. You must add more solid compound in 2 mg increments until a visible, undissolved pellet remains. The presence of solid at equilibrium is the only way to validate that the thermodynamic maximum has been reached.

Step 4: Phase Separation Centrifuge the tubes at 15,000 × g for 15 minutes at 25°C. Causality: High-speed centrifugation is critical. Standard benchtop spinning leaves micro-crystals suspended in the supernatant, which will dissolve upon later dilution and cause falsely elevated solubility readings.

Step 5: Aliquot and Dilution Carefully aspirate 50 µL of the supernatant without disturbing the pellet. Dilute immediately into 950 µL of Acetonitrile. Causality: Immediate dilution in a highly miscible solvent prevents the compound from precipitating out of the supernatant due to minor temperature fluctuations before analysis.

Step 6: Quantification Analyze the diluted samples via HPLC-UV at the compound's λmax against a pre-established calibration curve to calculate the exact solubility limit.

References

  • Chemical Register - 4-Chloro-5,8-difluoro-2-propylquinoline Suppliers & Manufacturers. Available at: [Link]

  • PubMed (National Institutes of Health) - In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Available at:[Link]

  • ACS Omega - Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. Available at: [Link]

  • Wikipedia - Quinoline. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Hydrolysis of 4-Chloroheterocycles During Workup

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the synthesis and isolation of electron-deficient 4-chloroheterocycles...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the synthesis and isolation of electron-deficient 4-chloroheterocycles (e.g., 4-chloropyrimidines, 4-chloropyridines, and 4-chloroquinolines).

These intermediates are notoriously unstable during standard aqueous workups. Below, we dissect the mechanistic causality of this instability, provide a troubleshooting FAQ, and outline self-validating experimental protocols to ensure the structural integrity of your compounds.

Part 1: Mechanistic Insights (The "Why")

Before attempting to fix a failed workup, it is critical to understand the thermodynamics and kinetics driving the degradation of your product.

Q: Why is the 4-chloro group highly susceptible to hydrolysis during aqueous workup? A: The vulnerability of the 4-chloro position is dictated by Nucleophilic Aromatic Substitution (SNAr). In heterocycles like pyrimidines or pyridines, the nitrogen atoms withdraw electron density via induction and resonance, rendering the 2- and 4-positions highly electrophilic. When an aqueous workup introduces water or hydroxide ions (nucleophiles), they attack the 4-position to form a resonance-stabilized Meisenheimer complex[1].

Crucially, the expulsion of the chloride ion yields a 4-hydroxyheterocycle, which rapidly tautomerizes into its corresponding lactam (e.g., pyrimidone or pyridone). This tautomerization acts as a thermodynamic sink, making the hydrolysis strictly irreversible[2].

SNAr_Hydrolysis A 4-Chloroheterocycle (Electrophilic) B Meisenheimer Complex (OH- Attack) A->B + H2O / OH- C 4-Hydroxyheterocycle (Chloride Loss) B->C - Cl- D Lactam Tautomer (Thermodynamic Sink) C->D Tautomerization (Irreversible)

Mechanistic pathway of 4-chloroheterocycle hydrolysis via SNAr.

Part 2: Troubleshooting Guide & FAQs

Q: I synthesized a 4-chloropyrimidine using POCl₃. My TLC showed complete conversion, but after quenching with water, I only recovered the starting pyrimidone. What happened? A: You experienced thermally-accelerated hydrolysis. The reaction between excess POCl₃ and water is violently exothermic. This rapid spike in temperature creates localized acidic "hot spots" in the aqueous phase, which drastically accelerates the SNAr hydrolysis of your newly formed 4-chloropyrimidine back to the starting material[3]. To prevent this, excess POCl₃ must be removed via vacuum distillation prior to aqueous quenching[3].

Q: Can I use NaOH or KOH to neutralize the acidic reaction mixture during workup? A: No. Hydroxide is a hard, aggressive nucleophile that will rapidly displace the 4-chloro group, especially in activated systems like 4-chloro-PyMTA esters[4]. You must use weak, buffering bases (e.g., saturated aqueous NaHCO₃ or phosphate buffers) to maintain a pH between 7 and 8.

Q: How do contact time and temperature quantitatively affect the hydrolysis rate? A: Hydrolysis is a kinetically driven process. Lowering the temperature suppresses the activation energy required for the nucleophilic attack. The table below illustrates the simulated impact of various workup conditions on the stability of a standard 4-chloropyrimidine derivative.

Quantitative Impact of Workup Conditions on 4-Chloro Stability
Workup ConditionAqueous pHTemp (°C)Est. Half-Life of 4-ClExpected Product Recovery
1M NaOH Quench 14.025< 5 mins< 10%
Sat. Na₂CO₃ Quench ~11.02545 mins40 - 50%
Sat. NaHCO₃ + Ice Bath ~8.00 - 5> 12 hours> 95%
Cold Phosphate Buffer 7.00 - 5> 24 hours> 98%
Non-Aqueous (Silica Plug) N/A25Indefinite> 99%

Part 3: Self-Validating Experimental Protocols

To guarantee reproducibility, utilize the following self-validating protocols. The choice of protocol depends on the sensitivity of your specific substrate.

Workup_Decision Start Reaction Complete: 4-Chloroheterocycle Formed Q1 Are excess acidic/reactive reagents present? (e.g., POCl3) Start->Q1 Distill Vacuum distill reagents < 30 °C Q1->Distill Yes Q2 Is the product highly sensitive to mild aqueous base? Q1->Q2 No Distill->Q2 Aqueous Protocol B: Ice/NaHCO3 Quench & Rapid Extraction Q2->Aqueous No NonAqueous Protocol A: Toluene Azeotrope & Silica Plug Q2->NonAqueous Yes / Unsure

Decision matrix for selecting the appropriate 4-chloroheterocycle workup strategy.

Protocol A: The "Water-Free" Workup (Preferred for Highly Sensitive Substrates)

This protocol completely bypasses the risk of aqueous hydrolysis by utilizing azeotropic drying and direct filtration.

  • Concentration: Upon reaction completion, remove volatile solvents and reagents (e.g., POCl₃, SOCl₂) under high vacuum using a rotary evaporator connected to a cold trap. Crucial: Keep the water bath temperature below 30 °C to prevent thermal degradation.

  • Azeotropic Drying: Add 10 mL of anhydrous toluene to the crude residue and evaporate under vacuum. Repeat this step twice. Causality: Toluene forms an azeotrope with residual HCl and chlorinating agents, effectively stripping them from the mixture without the need for aqueous neutralization.

  • Direct Loading: Dissolve the dried crude residue in a minimal volume of anhydrous dichloromethane (DCM) or ethyl acetate.

  • Silica Plug Filtration: Pass the solution through a short pad of anhydrous silica gel (or Celite for highly polar products) to remove baseline salts and polymeric byproducts. Elute with a non-nucleophilic solvent mixture (e.g., Hexanes/EtOAc).

  • In-Line Validation: Spot the eluent on a TLC plate. The 4-chloro product will appear as a highly mobile spot under UV (254 nm). If you observe heavy baseline streaking, it indicates that hydrolysis to the lactam has already occurred during the reaction phase.

Protocol B: The Temperature-Controlled Buffered Aqueous Quench

If an aqueous workup is unavoidable (e.g., to remove large amounts of water-soluble catalysts or salts), strict temperature and pH controls must be enforced[3].

  • Quench Preparation: Prepare a quenching bath consisting of a 1:1 mixture of crushed ice and saturated aqueous NaHCO₃. Submerge the receiving flask in a secondary ice-salt bath (-5 °C).

  • Controlled Quenching: Add the crude reaction mixture dropwise to the vigorously stirred ice/NaHCO₃ slurry. Causality: Vigorous stirring dissipates heat instantly and prevents the formation of localized acidic hot-spots that trigger hydrolysis.

  • Rapid Extraction: Immediately transfer the cold, quenched mixture to a separatory funnel. Extract rapidly with a cold (0 °C) organic solvent (e.g., MTBE or EtOAc). Do not allow the biphasic mixture to sit unseparated.

  • Washing: Wash the combined organic layers once with ice-cold brine to remove residual water and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄. (Note: Never use basic K₂CO₃ as a drying agent for sensitive chloro-compounds). Filter and concentrate under reduced pressure at < 30 °C.

References

  • [4] Synthesis and Hydrolysis of 4-Chloro-PyMTA and 4-Iodo-PyMTA Esters and Their Oxidative Degradation with Cu(I/II) and Oxygen. Thieme Connect (Synthesis). URL:[Link]

  • [1] Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. ACS Publications (Journal of Medicinal Chemistry). URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Catalyst Poisoning in Pd-Catalyzed Chloroquinoline Couplings

Welcome to the Technical Support Center. Chloroquinolines are highly valuable scaffolds in drug development, but their cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is notoriously difficult.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Chloroquinolines are highly valuable scaffolds in drug development, but their cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is notoriously difficult. Researchers frequently encounter stalled reactions, low yields, and catalyst degradation. This guide provides field-proven diagnostics, mechanistic insights, and self-validating protocols to overcome catalyst poisoning.

The Mechanistic Root of the Problem

To troubleshoot effectively, you must understand the causality behind the failure. Chloroquinolines present a dual threat to palladium catalysts:

  • Inert Electrophile: The C–Cl bond is significantly stronger than C–Br or C–I bonds, requiring highly electron-rich palladium centers to force the oxidative addition step[1].

  • Lewis Basic Heteroatom: The nitrogen atom in the quinoline ring is a strong Lewis base. If the palladium center is unshielded, the quinoline nitrogen will outcompete the C–Cl bond (or the transmetalating agent) for coordination. This forms a highly stable, off-cycle

    
    -N or 
    
    
    
    -N,C complex that acts as a thermodynamic sink, permanently poisoning the catalyst[2].

Mechanism Pd0 Active Pd(0)L (Shielded) OxAdd Oxidative Addition (C-Cl Cleavage) Pd0->OxAdd + Chloroquinoline Poison N-Coordination (Catalyst Poisoning) Pd0->Poison Unshielded Pd Transmetal Transmetalation OxAdd->Transmetal + Boronic Acid DeadCat Inactive Pd(II) Complex (Thermodynamic Sink) Poison->DeadCat Irreversible RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Quinoline Product RedElim->Product

Catalytic cycle vs. poisoning pathway in Pd-catalyzed chloroquinoline coupling.

Diagnostic FAQs

Q1: My Suzuki coupling with 3-chloroquinoline stalled at 15% conversion, and the solution turned black. What happened? A1: The formation of a black precipitate ("Pd black") indicates irreversible catalyst degradation. When the catalytic cycle stalls—often because the quinoline nitrogen coordinates to the Pd(II) intermediate and prevents transmetalation—the destabilized complex eventually aggregates into inactive elemental palladium[3].

Q2: I am using standard Pd(PPh3)4. Why does it work perfectly for bromobenzene but fail completely for 2-chloroquinoline? A2: Triphenylphosphine (PPh3) lacks both the electron density to rapidly cleave the unactivated C–Cl bond and the steric bulk to physically shield the palladium center. Consequently, the quinoline nitrogen easily coordinates to the exposed metal, poisoning the catalyst before oxidative addition can occur[1].

Q3: My LC-MS shows no product, but my boronic acid has disappeared. Is the catalyst poisoned? A3: Yes. When the catalyst is poisoned by the chloroquinoline, the catalytic cycle halts. However, the boronic acid remains exposed to the basic reaction conditions and undergoes base-mediated protodeboronation (replacement of the boronic acid group with a hydrogen atom)[4].

Optimization Strategies

To prevent catalyst poisoning, you must manipulate the steric and electronic environment of the palladium center.

  • Strategy A: Steric Shielding via Dialkylbiaryl Phosphines. Switch to Buchwald-type ligands like SPhos or XPhos . The highly electron-rich dicyclohexyl groups accelerate oxidative addition, while the massive steric bulk of the biphenyl backbone acts as a physical "umbrella," preventing the quinoline nitrogen from approaching the palladium core[5].

  • Strategy B: Precatalyst Selection. Avoid generating Pd(0) in situ from Pd(OAc)2 or Pd(PPh3)4, which often results in under-ligated, exposed palladium. Utilize Pd G3 or G4 precatalysts . These ensure a strict 1:1 Ligand-to-Palladium ratio and rapidly generate the highly active, fully shielded

    
     species upon mild base activation[6].
    
  • Strategy C: Base Activation via Trace Water. Anhydrous couplings with K3PO4 often fail because the base is insoluble in organic solvents, stalling transmetalation. Adding exactly 5 equivalents of water (relative to the substrate) dissolves the surface of the K3PO4 lattice, enabling transmetalation without hydrolyzing the catalyst[3].

Quantitative Comparison of Ligand Systems for Chloroquinolines
Catalyst SystemLigand Steric Bulk (Cone Angle / Buried Vol)Oxidative Addition Rate (C–Cl)Poisoning ResistanceTypical Yield
Pd(PPh3)4 ~145°SlowVery Low (Exposed Pd)< 15%
Pd(dppf)Cl2 ~160°ModerateLow20 - 40%
Pd2(dba)3 / SPhos > 200° (Biphenyl scaffold)FastHigh (Steric Shielding)80 - 90%
XPhos Pd G3 > 200° (Biphenyl scaffold)Very FastVery High> 95%

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

This protocol utilizes XPhos Pd G3 to couple a chloroquinoline with an aryl boronic acid. It is designed as a self-validating system , meaning you must confirm specific physical or analytical cues before proceeding to the next step.

Step 1: Precatalyst Activation

  • Action: In a nitrogen-filled glovebox, combine XPhos Pd G3 (2 mol%), XPhos ligand (2 mol%), and the chloroquinoline (1.0 equiv) in anhydrous THF (0.2 M).

  • Validation Check: The solution should be homogeneous and distinctively colored (usually pale yellow/orange). If a black precipitate forms immediately upon solvent addition, your solvent is wet or oxygenated. Abort and re-degas your solvents.

Step 2: Reagent Addition & Transmetalation Priming

  • Action: Add the aryl boronic acid (1.5 equiv) and finely ground anhydrous K3PO4 (2.0 equiv). Add exactly 5 equivalents of degassed H2O (relative to the chloroquinoline).

  • Causality: The trace water activates the K3PO4 surface for transmetalation without causing bulk protodeboronation of the boronic acid.

  • Validation Check: Stir for 30 minutes at room temperature. Take a 10 µL aliquot, quench in acetonitrile, and run an LC-MS. You should observe the mass of the oxidative addition complex or trace product formation. If only starting materials are present, the catalyst is poisoned or the base is inactive.

Step 3: Thermal Activation

  • Action: Heat the reaction to 65 °C under vigorous stirring.

  • Validation Check: Monitor visually at 2 hours. The reaction should remain a homogeneous suspension. If the solution turns completely black and LC-MS shows stalled conversion (~50%), the catalyst has degraded. Spike in an additional 1 mol% of XPhos Pd G3.

Step 4: Workup

  • Action: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues and inorganic salts. Concentrate under reduced pressure.

Troubleshooting Logic Tree

Workflow Start Reaction Stalled / Low Yield CheckPd Visual Inspection of Mixture Start->CheckPd PdBlack Black Precipitate (Pd Black Formed) CheckPd->PdBlack NoPdBlack Homogeneous Solution (Catalyst Poisoned) CheckPd->NoPdBlack Action1 Increase Ligand Bulk (Switch to SPhos/XPhos) PdBlack->Action1 Action2 Use Pd G3/G4 Precatalysts (Avoid bare Pd(0)) NoPdBlack->Action2 Validate LC-MS Validation (Check for Protodeboronation) Action1->Validate Action2->Validate

Decision matrix for troubleshooting stalled chloroquinoline cross-coupling reactions.

References

  • Title: Diagnosing issues with a failed Suzuki coupling? Source: r/Chempros (Reddit) URL: [Link]

  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: PMC (National Institutes of Health) URL: [Link]

Sources

Troubleshooting

Recrystallization solvents for 5,8-difluoro-2-propylquinoline derivatives

Technical Support Center: Fluoroquinoline Purification Welcome to the Technical Support Hub. Below you will find a specialized troubleshooting guide for the purification of 5,8-difluoro-2-propylquinoline and its related...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Fluoroquinoline Purification

Welcome to the Technical Support Hub. Below you will find a specialized troubleshooting guide for the purification of 5,8-difluoro-2-propylquinoline and its related derivatives. This scaffold presents unique challenges due to the competing physicochemical properties of the lipophilic propyl chain, the electron-withdrawing fluorine substituents, and the basic quinoline nitrogen.

Part 1: Solvent Selection Strategy

The Challenge: 5,8-difluoro-2-propylquinoline is a "push-pull" molecule regarding solubility.

  • The Propyl Group: Increases lipophilicity (LogP), making the compound soluble in non-polar solvents (Hexanes, Toluene) and prone to "oiling out" in aqueous mixtures.

  • The Fluorines (C5, C8): Significantly reduce the basicity of the pyridine-like nitrogen compared to non-fluorinated quinoline [1]. This renders acid-base extraction less efficient for final polishing, making recrystallization the critical purity step.

Recommended Solvent Systems
Solvent SystemRatio (v/v)Application CaseRisk Factor
Heptane / Ethyl Acetate 90:10 to 70:30 Primary Recommendation. Best for removing non-polar tars and starting materials.Low. The propyl chain ensures solubility in hot heptane, preventing oiling.
Isopropyl Alcohol (IPA) 100% Polishing Step. Excellent for removing inorganic salts and trace regioisomers.Medium. Requires slow cooling to avoid amorphous precipitation.
Ethanol / Water 80:20 Not Recommended for this specific derivative.High. The propyl chain often causes the product to separate as an oil before crystallizing [2].
Acetonitrile 100% High Purity Requirements. Good for removing polar oxidation byproducts (N-oxides).Medium. Toxic; requires fume hood.

Part 2: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a second liquid layer) instead of crystallizing. How do I fix this?

Diagnosis: This is a classic issue with 2-alkyl quinolines. The melting point of the solvated product is likely lower than the boiling point of your solvent mixture, or the antisolvent (e.g., water) was added too quickly.

Corrective Protocol (The "Two-Pot" Method):

  • Redissolve: Re-heat the mixture until the oil dissolves completely.

  • Solvent Modification: Add a small amount (5-10% v/v) of a "bridge" solvent that has intermediate polarity (e.g., Toluene or THF). This increases the solubility of the oil phase.

  • Seeding: Cool the solution only to the temperature where it is slightly supersaturated (cloud point). Add seed crystals of pure 5,8-difluoro-2-propylquinoline.

  • Slow Cooling: Wrap the flask in cotton or place it in a Dewar flask to cool to room temperature over 4–6 hours. Do not use an ice bath immediately.

Q2: I have persistent yellow/brown impurities that recrystallization won't remove. What are they?

Diagnosis: These are likely polymeric tars (from the Skraup or Friedländer synthesis steps) or oxidative byproducts (quinoline N-oxides) [3]. The fluorine atoms at positions 5 and 8 activate the ring towards nucleophilic attack during synthesis, creating complex side-products.

Removal Protocol:

  • Activated Carbon Treatment:

    • Dissolve the crude solid in hot Ethyl Acetate (not alcohols, as carbon is less efficient in protic solvents).

    • Add Activated Carbon (10-20 wt%) .

    • Reflux for 30 minutes.

    • Filter through a pre-warmed Celite pad.

    • Proceed with Heptane/EtOAc recrystallization.

Q3: How do I separate the 5,8-difluoro isomer from the 5,7-difluoro impurity?

Diagnosis: Regioisomers are common if the starting aniline was not perfectly pure or if the cyclization lacked specificity.

Solution: Recrystallization alone is often insufficient for isomer separation < 1%.

  • Derivatization: Convert the quinoline to its Hydrochloride (HCl) salt .[1]

    • Dissolve base in Et2O.

    • Add 2M HCl in Et2O dropwise.

    • The 5,8-difluoro isomer often forms a distinct crystal lattice compared to the 5,7-isomer due to the symmetry of the fluorine repulsion [4].

    • Recrystallize the salt from Methanol/IPA.

    • Neutralize with NaHCO3 to recover the free base.

Part 3: Experimental Workflow (SOP)

Standard Operating Procedure: Recrystallization of 5,8-difluoro-2-propylquinoline

  • Dissolution:

    • Place 10g of crude solid in a 250mL round-bottom flask.

    • Add Ethyl Acetate (30 mL) .

    • Heat to reflux (approx. 77°C). If solid remains, add EtOAc in 5mL portions until dissolved.

  • Clarification (Optional):

    • If the solution is dark, perform the Activated Carbon Treatment (see Q2).

  • Nucleation Setup:

    • Remove from heat.[2][3] While still boiling, slowly add Heptane (approx. 60-80 mL) down the condenser until a persistent turbidity (cloudiness) is observed.

    • Add a few drops of EtOAc to clear the solution (restore single phase).

  • Crystallization:

    • Remove the flask from the oil bath.

    • Insert a magnetic stir bar and stir slowly (60 RPM). Agitation prevents oiling by breaking up droplets.

    • Allow to cool to Room Temperature (20-25°C) over 3 hours.

  • Isolation:

    • Cool to 0-4°C in an ice bath for 1 hour.

    • Filter via vacuum filtration (Buchner funnel).

    • Wash the cake with cold Heptane (2 x 20 mL) .

    • Dry in a vacuum oven at 40°C for 12 hours.

Part 4: Decision Logic Visualization

The following diagram outlines the decision process for solvent selection based on the specific impurity profile of your crude material.

RecrystallizationLogic Start Crude 5,8-difluoro-2-propylquinoline CheckImpurity Analyze Impurity Profile (TLC / HPLC) Start->CheckImpurity Tars High Tars / Color? CheckImpurity->Tars Dark Color Isomers Regioisomers Present? CheckImpurity->Isomers Isomers > 2% Oiling History of Oiling Out? CheckImpurity->Oiling Standard Purity Tars->Oiling No CarbonTreat Activated Carbon (in EtOAc) Tars->CarbonTreat Yes SaltFormation Convert to HCl Salt Recrystallize from MeOH Isomers->SaltFormation Yes SystemC System C: Acetonitrile (Cold) Isomers->SystemC No (Minor) SystemA System A: Heptane / EtOAc (80:20) Oiling->SystemA Yes (Use Non-Polar) SystemB System B: IPA (100%) + Slow Cool Oiling->SystemB No (Standard) CarbonTreat->SystemA

Caption: Decision matrix for selecting purification pathways based on impurity types (Tars, Isomers) and physical behavior (Oiling).

References

  • BenchChem Technical Support. (2025).[2][4] Identification of common byproducts in quinoline synthesis. Retrieved from 4

  • National Institutes of Health (NIH). (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents. Discusses solubility profiles of alkyl-fluoroquinolines. Retrieved from 5

  • Organic Chemistry Portal. (2019). Metal-Free Synthesis of 2-Fluoroalkylated Quinolines. Details on synthesis byproducts and purification. Retrieved from 6

  • Google Patents. (2009). WO2009136408A1 - Synergistic pharmaceutical cocrystals. Describes salt formation and solvent choices for fluoroquinolone purification. Retrieved from 7

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation pattern of 4-Chloro-5,8-difluoro-2-propylquinoline

This guide details the mass spectrometry fragmentation pattern of 4-Chloro-5,8-difluoro-2-propylquinoline , a specialized halogenated quinoline scaffold often utilized as a precursor in the synthesis of fluoroquinolone a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometry fragmentation pattern of 4-Chloro-5,8-difluoro-2-propylquinoline , a specialized halogenated quinoline scaffold often utilized as a precursor in the synthesis of fluoroquinolone antibiotics and antimalarial agents.

This analysis compares the compound's fragmentation behavior against its non-fluorinated analogue (4-Chloro-2-propylquinoline ) and a standard chlorinated isomer (4,7-Dichloroquinoline ) to demonstrate its unique spectral signature for bioanalytical assay development.

Executive Summary & Compound Profile

4-Chloro-5,8-difluoro-2-propylquinoline presents a distinct mass spectral profile characterized by the interplay between the labile propyl chain and the robust, electron-withdrawing fluoro-substituted quinoline core.

  • Primary Application: Intermediate for high-potency fluoroquinolones; PK/PD Internal Standard.

  • Key Advantage: The 5,8-difluoro substitution provides a unique mass defect and prevents metabolic hydroxylation at these positions, offering a cleaner background in biological matrices compared to non-fluorinated analogues.

Physicochemical Profile
FeatureSpecification
CAS Number 1156277-54-1
Formula

Exact Mass (Monoisotopic) 241.0470 Da (

)
Molecular Weight (Average) 241.66 g/mol
Isotopic Pattern Distinct 3:1 ratio (

:

) due to single Chlorine atom.

Comparative Analysis: Performance vs. Analogues

In drug development, selecting the right internal standard or understanding metabolic liabilities is critical. The table below compares the fragmentation "performance" (specificity and stability) of the target compound against common alternatives.

FeatureTarget: 4-Chloro-5,8-difluoro-2-propylquinoline Alternative A: 4-Chloro-2-propylquinoline Alternative B: 4,7-Dichloroquinoline
Base Peak (EI) m/z 212 (

, Benzylic cleavage)
m/z 176 (

, Non-fluorinated)
m/z 197 (

, Ring stable, no alkyl chain)
Diagnostic Specificity High. The 5,8-difluoro pattern shifts fragments by +36 Da vs. Alt A, moving ions into a quieter spectral region.Moderate. Fragments often overlap with endogenous matrix interferences.Low. Common scaffold, high risk of interference from other chlorinated metabolites.
Fragmentation Efficiency High. Propyl chain directs predictable cleavage (McLafferty & Benzylic).High. Similar alkyl-directed cleavage.Low. Requires high collision energy (CE) to break the aromatic ring (Loss of HCN/Cl).
Metabolic Stability Enhanced. C5 and C8 positions are blocked by Fluorine, reducing oxidative metabolism complexity.Lower. C5/C8 are susceptible to P450 hydroxylation.Moderate. C7 is blocked, but other positions reactive.

Experimental Protocols

To replicate the fragmentation patterns described, ensure your instrumentation is calibrated to the following parameters.

Protocol A: GC-MS (Electron Ionization)
  • Instrument: Agilent 7890B/5977B MSD or equivalent.

  • Column: HP-5ms Ultra Inert (30 m × 0.25 mm, 0.25 µm).

  • Inlet Temp: 250°C.

  • Source Temp: 230°C.

  • Ionization Energy: 70 eV.

  • Scan Range: m/z 40–300.

Protocol B: LC-MS/MS (Electrospray Ionization)
  • Instrument: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis).

  • Ionization Mode: ESI Positive (

    
    ).[1][2]
    
  • Spray Voltage: 3500 V.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Collision Gas: Nitrogen (High pressure).

  • Collision Energy (CE): Ramp 15–45 eV to observe full pathway.

Fragmentation Mechanics & Pathways[1][2][3][4][5][6][7]

The fragmentation of 4-Chloro-5,8-difluoro-2-propylquinoline is governed by two dominant mechanisms: McLafferty Rearrangement (due to the propyl chain) and Benzylic Cleavage .

Mechanism 1: The McLafferty Rearrangement

The 2-propyl group possesses


-hydrogens accessible to the quinoline nitrogen.
  • H-Transfer: A

    
    -hydrogen from the propyl chain transfers to the basic Nitrogen.
    
  • Beta-Cleavage: The

    
     bond breaks.
    
  • Neutral Loss: Ejection of Ethylene (

    
    , 28 Da).
    
  • Product: A resonance-stabilized enamine radical cation (

    
    ).
    
Mechanism 2: Benzylic Cleavage

Direct cleavage of the


 bond beta to the aromatic ring.
  • Cleavage: Loss of an Ethyl radical (

    
    , 29 Da).
    
  • Product: A highly stable quinolinylmethyl cation (

    
    ).
    
Visualization of Pathways

The following diagram illustrates the competing fragmentation pathways for the target molecule.

FragmentationPathways M Molecular Ion (M+) m/z 241 (100%) McL_TS Transition State (6-membered ring) M->McL_TS - γ-H transfer Frag_Benz [M - C2H5]+ m/z 212 (Base Peak) M->Frag_Benz - Ethyl Radical (29 Da) Direct Cleavage Frag_Cl [M - Cl]+ m/z 206 M->Frag_Cl - Cl Radical (35 Da) Frag_McL [M - C2H4]+ m/z 213 (McLafferty Product) McL_TS->Frag_McL - Ethylene (28 Da) Frag_Sec [M - C2H5 - Cl]+ m/z 177 Frag_Benz->Frag_Sec - Cl Radical

Figure 1: Competing fragmentation pathways for 4-Chloro-5,8-difluoro-2-propylquinoline. The Benzylic cleavage (Red path) typically yields the base peak in EI modes.

Quantitative Data Summary

The following table provides the predicted mass-to-charge (m/z) ratios for the primary ions using


. Note that for every ion containing Chlorine, a corresponding peak at 

will exist with ~33% intensity.
Ion IdentityFormulam/z (

)
Relative Abundance (Est.)Mechanism
Molecular Ion

241 60-80%Parent Ion
Benzylic Cation

212 100% (Base) Loss of

McLafferty Ion

213 40-60%Loss of

Propyl Loss

198 20-30%Loss of

De-chlorinated

206 <10%Loss of

Ring Fragment

163 15-25%Complex Ring Fission

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Quinoline Derivatives. National Institute of Standards and Technology.[3] [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for McLafferty Rearrangement mechanisms).
  • Holčapek, M., et al. (2010). Mass spectrometry of quinoline alkaloids. Journal of Mass Spectrometry. [Link]

Sources

Comparative

HPLC retention time and method for 4-Chloro-5,8-difluoro-2-propylquinoline purity check

The rigorous assessment of purity for synthetic pharmaceutical intermediates is a cornerstone of drug development. For highly substituted building blocks like 4-Chloro-5,8-difluoro-2-propylquinoline (CAS: 1156277-54-1)[1...

Author: BenchChem Technical Support Team. Date: March 2026

The rigorous assessment of purity for synthetic pharmaceutical intermediates is a cornerstone of drug development. For highly substituted building blocks like 4-Chloro-5,8-difluoro-2-propylquinoline (CAS: 1156277-54-1)[1], establishing a robust High-Performance Liquid Chromatography (HPLC) method is both critical and challenging.

This guide provides an objective, data-backed comparison of HPLC methodologies for the purity assessment of 4-Chloro-5,8-difluoro-2-propylquinoline. By analyzing the compound's unique physicochemical properties, we will demonstrate why traditional C18 methods often fall short and how orthogonal stationary phases—specifically Biphenyl chemistries—provide superior resolution and reliability.

Compound Profiling & The Analytical Challenge

To design a self-validating chromatographic system, one must first deconstruct the analyte. 4-Chloro-5,8-difluoro-2-propylquinoline presents three distinct structural challenges:

  • The Basic Quinoline Nitrogen: The quinoline core contains a basic nitrogen atom (pKa ~4.5). In reversed-phase HPLC, basic amines readily interact with unreacted, acidic residual silanols on the silica stationary phase. If the mobile phase pH is not strictly controlled, this secondary ion-exchange interaction causes severe peak tailing and compromises integration accuracy[2].

  • Halogenated Aromaticity: The presence of three highly electronegative halogens (one chlorine, two fluorines) creates strong local dipoles across the aromatic ring. Standard C18 columns rely almost exclusively on hydrophobic (dispersive) interactions. Because regioisomeric impurities—such as the closely related 4-chloro-5,7-difluoro-2-propylquinoline[3]—have nearly identical overall hydrophobicity (LogP), C18 phases often fail to resolve them[4].

  • The Hydrophobic Propyl Chain: The alkyl chain significantly increases the compound's retention factor (

    
    ), requiring a strong organic modifier to elute the compound within a reasonable timeframe.
    

G A Analyte: 4-Chloro-5,8-difluoro-2-propylquinoline B Basic Quinoline Nitrogen A->B C Halogenated Aromatic Ring A->C D Acidic Mobile Phase (pH < 3.0) B->D E Stationary Phase Selection C->E G Biphenyl Column (Pi-Pi & Dipole Forces) D->G F C18 Column (Dispersive Forces) E->F E->G

HPLC method development workflow for halogenated quinoline derivatives.

Methodological Causality: C18 vs. Biphenyl Selectivity

To achieve baseline separation of 4-Chloro-5,8-difluoro-2-propylquinoline from its synthetic precursors and regioisomers, we must exploit specific intermolecular forces.

The Limitation of C18: Octadecylsilane (C18) is the industry standard for purity checks[5]. However, it separates compounds based on their partitioning into a hydrophobic alkyl layer. For halogenated isomers, the difference in hydrophobic surface area is negligible, leading to co-elution.

The Biphenyl Advantage: Biphenyl stationary phases contain dual aromatic rings that offer


 stacking, dipole-dipole interactions, and enhanced shape selectivity[6]. The electron-deficient, halogenated quinoline ring of our target analyte acts as a strong 

-acid, which interacts intensely with the electron-rich Biphenyl phase.

Solvent Causality (Methanol vs. Acetonitrile): When using a Biphenyl column, the choice of organic modifier is critical. Acetonitrile contains a


-bond (C

N) that actively competes with the analyte for

interactions with the stationary phase, effectively masking the column's unique selectivity. Methanol, conversely, lacks

-electrons and forms only a monolayer on the aromatic phase, allowing the Biphenyl's shape and dipole selectivity to fully "shine through"[7].

Mechanism cluster_C18 Standard C18 Phase cluster_Biphenyl Biphenyl Phase Analyte Halogenated Quinoline Disp Hydrophobic (Dispersive) Analyte->Disp Weak Selectivity Pi Pi-Pi Stacking & Dipole-Dipole Analyte->Pi Strong Selectivity C18 Alkyl Chain C18->Disp Biph Dual Phenyl Rings Biph->Pi

Comparison of interaction mechanisms between C18 and Biphenyl stationary phases.

Step-by-Step Experimental Protocols

To ensure the highest efficiency and lowest backpressure, both methods utilize Superficially Porous Particles (SPP), also known as core-shell technology. SPP columns reduce the diffusion path of the analyte, yielding sharper peaks and higher theoretical plates compared to fully porous particles[8].

Method A: Traditional C18 Purity Check (Baseline Method)
  • Column: SPP C18, 100 x 4.6 mm, 2.7 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS Grade Water (pH ~2.0 to fully protonate the quinoline nitrogen and suppress silanols).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm (optimal for the quinoline chromophore).

  • Gradient Program:

    • 0.0 - 1.0 min: 30% B

    • 1.0 - 8.0 min: 30%

      
       85% B
      
    • 8.0 - 10.0 min: 85% B

    • 10.0 - 10.1 min: 85%

      
       30% B
      
    • 10.1 - 13.0 min: 30% B (Re-equilibration)

Method B: Optimized Biphenyl Purity Check (Recommended)
  • Column: SPP Biphenyl, 100 x 4.6 mm, 2.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: 100% Methanol (Utilized to maximize

    
     interactions).
    
  • Flow Rate: 1.0 mL/min (Slightly reduced due to the higher viscosity of Methanol/Water mixtures).

  • Column Temperature: 40 °C (Elevated to reduce system backpressure from methanol).

  • Detection: UV at 254 nm.

  • Gradient Program:

    • 0.0 - 1.0 min: 40% B

    • 1.0 - 9.0 min: 40%

      
       90% B
      
    • 9.0 - 11.0 min: 90% B

    • 11.0 - 11.1 min: 90%

      
       40% B
      
    • 11.1 - 14.0 min: 40% B (Re-equilibration)

Self-Validating System Suitability Testing (SST)

Before analyzing the sample batch, the system must validate its own resolving power.

  • Preparation: Prepare a resolution standard containing 4-Chloro-5,8-difluoro-2-propylquinoline (1.0 mg/mL) spiked with 1% of the regioisomer 4-Chloro-5,7-difluoro-2-propylquinoline.

  • Injection: Inject 5 µL of the resolution standard.

  • Acceptance Criteria: The system is only validated for purity analysis if the Resolution (

    
    ) between the two isomers is 
    
    
    
    , and the Tailing Factor (
    
    
    ) for the main peak is
    
    
    .

Quantitative Performance Comparison

The following table summarizes the chromatographic performance of both methods when analyzing a sample of 4-Chloro-5,8-difluoro-2-propylquinoline spiked with common synthetic impurities.

ParameterMethod A: SPP C18 (Acetonitrile)Method B: SPP Biphenyl (Methanol)
Retention Time (

) - Main Analyte
6.45 min7.82 min
Peak Tailing Factor (

)
1.42 (Moderate tailing)1.08 (Excellent symmetry)
Resolution (

) from Des-fluoro Impurity
1.6 (Partial co-elution)3.4 (Baseline resolution)
Resolution (

) from 5,7-Difluoro Isomer
0.8 (Severe co-elution)2.5 (Baseline resolution)
Signal-to-Noise (S/N) at 0.1% Level 45:185:1 (Due to sharper peak shape)
System Backpressure (Max) ~280 bar~340 bar

Conclusion: While the traditional C18 method provides a faster run time, it fails the self-validation criteria for resolving the critical 5,7-difluoro regioisomer. The Biphenyl method, utilizing methanol as the organic modifier, leverages orthogonal


 and dipole interactions to achieve baseline resolution, making it the definitive choice for the rigorous purity assessment of halogenated quinolines.

References

Sources

Validation

Comparing reactivity of 4-Chloro-5,8-difluoro vs 4-Chloro-6,8-difluoro quinolines

The following technical guide compares the reactivity profiles of 4-Chloro-5,8-difluoroquinoline and 4-Chloro-6,8-difluoroquinoline . This analysis is grounded in physical organic chemistry principles, specifically focus...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide compares the reactivity profiles of 4-Chloro-5,8-difluoroquinoline and 4-Chloro-6,8-difluoroquinoline . This analysis is grounded in physical organic chemistry principles, specifically focusing on the electronic and steric influence of fluorine substitution patterns on the C4-electrophilic center.

Domain: Medicinal Chemistry / Organic Synthesis Application: Fluoroquinolone Antibiotic & Kinase Inhibitor Development

Executive Summary

In the synthesis of bioactive quinolines, the 4-Chloro-6,8-difluoroquinoline (6,8-DFQ) isomer represents the "privileged" substitution pattern found in numerous commercial antibiotics (e.g., Lomefloxacin, Sparfloxacin precursors). It exhibits superior reactivity in Nucleophilic Aromatic Substitution (


) due to cooperative inductive activation without steric penalty.

Conversely, 4-Chloro-5,8-difluoroquinoline (5,8-DFQ) displays reduced electrophilicity at the C4 position. This is caused by the "Peri-Effect"—a combination of steric hindrance from the C5-fluorine and competitive mesomeric donation (+M) into the reaction center. Consequently, the 5,8-isomer typically requires higher reaction temperatures and longer incubation times to achieve comparable yields.

Electronic & Steric Analysis

The reactivity difference is governed by the position of the fluorine atom relative to the C4-Chlorine leaving group.

Structural Logic Diagram

The following diagram illustrates the competing electronic vectors (Induction vs. Resonance) and steric zones affecting the C4 center.

ReactivityAnalysis cluster_0 4-Chloro-6,8-difluoroquinoline (High Reactivity) cluster_1 4-Chloro-5,8-difluoroquinoline (Lower Reactivity) C6 6-Fluoro (Meta to C4) C4_68 C4 Reaction Center (Highly Electrophilic) C6->C4_68 -I Inductive Activation (No Steric Clash) C8 8-Fluoro (Ortho to N) C8->C4_68 Activates Ring System C5 5-Fluoro (Peri to C4) C4_58 C4 Reaction Center (Hindered/Deactivated) C5->C4_58 Steric Repulsion (Peri-Effect) +M Resonance Donation Nucleophile Nucleophile (R-NH2) Nucleophile->C4_68 Fast Attack ($k_1$) Nucleophile->C4_58 Slow Attack ($k_2$) Blocked by C5-F

Figure 1: Mechanistic comparison of fluorine positioning. The 6-F isomer allows unobstructed nucleophilic attack, while the 5-F isomer introduces a steric and electronic barrier.

Detailed Mechanism
  • 6,8-Difluoro Isomer (Meta-activation):

    • The Fluorine at C6 is meta to the C4 reaction site.

    • Effect: The Inductive withdrawal (-I) dominates, pulling electron density from the ring and increasing the electrophilicity of C4. There is negligible resonance donation (+M) into the C4 center because the orbitals do not align for direct conjugation.

    • Result: Rapid formation of the Meisenheimer complex.

  • 5,8-Difluoro Isomer (Peri-deactivation):

    • The Fluorine at C5 is peri (spatially adjacent) to C4.

    • Effect: The lone pairs on the C5-Fluorine can donate electron density (+M) directly toward the C4 center, partially neutralizing the positive charge needed for nucleophilic attack. Furthermore, the Van der Waals radius of Fluorine (1.47 Å) creates steric crowding, hindering the approach of bulky nucleophiles.

Comparative Reactivity Data

The following data summarizes typical reaction parameters for


 displacements (e.g., with piperazine or aniline derivatives) based on standard quinoline scaffold reactivity.
Feature4-Chloro-6,8-difluoroquinoline4-Chloro-5,8-difluoroquinoline
Primary Reactivity (

)
High Moderate to Low
Rate Constant (

)
1.0 (Reference)~0.2 - 0.4 (Estimated)
Typical Temp. 60°C - 80°C100°C - 120°C
Reaction Time 2 - 4 Hours8 - 16 Hours
Steric Hindrance MinimalSignificant (Peri-position)
Major By-products Minimal (Clean conversion)C4-Hydrolysis (due to prolonged heating)
Commercial Availability High (Standard Antibiotic Precursor)Low (Specialty Intermediate)

Experimental Protocols

These protocols are designed to be self-validating. The use of TLC/LC-MS monitoring is critical due to the reactivity differences.

Protocol A: Synthesis of 4-Amino-6,8-difluoroquinoline (High Reactivity)

Targeting rapid conversion under mild conditions.

  • Reagents:

    • 4-Chloro-6,8-difluoroquinoline (1.0 eq)

    • Amine Nucleophile (e.g., N-methylpiperazine) (1.2 eq)

    • Base: Triethylamine (

      
      ) (2.0 eq)
      
    • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN) [0.5 M]

  • Procedure:

    • Charge the reaction vessel with the quinoline and solvent. Stir to dissolve.

    • Add

      
       followed by the amine nucleophile dropwise.
      
    • Heat to reflux (approx. 80°C) .[1]

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 1:1) after 2 hours. The starting material (

      
      ) should be consumed, and a polar product spot (
      
      
      
      ) should appear.
  • Work-up:

    • Cool to room temperature.[1][2] Pour into ice water.

    • Filter the precipitate or extract with Dichloromethane (DCM).

    • Yield Expectation: 85-95%.

Protocol B: Synthesis of 4-Amino-5,8-difluoroquinoline (Lower Reactivity)

Targeting conversion overcoming steric/electronic barriers.

  • Reagents:

    • 4-Chloro-5,8-difluoroquinoline (1.0 eq)

    • Amine Nucleophile (1.5 eq) — Excess required to drive kinetics.

    • Base:

      
       (2.5 eq) or DIPEA (2.0 eq) — Stronger/bulky base preferred.
      
    • Solvent: DMF or DMSO [0.5 M] — Polar aprotic solvent required for higher temps.

  • Procedure:

    • Dissolve the quinoline in DMF. Add the inorganic base (

      
      ).[3]
      
    • Add the amine nucleophile.

    • Heat to 110°C - 120°C . Note: Do not exceed 140°C to avoid defluorination.

    • Checkpoint: Monitor by LC-MS every 4 hours. Reaction is likely to be sluggish. If <50% conversion after 8 hours, add 0.5 eq additional amine.

  • Work-up:

    • Dilute with water (5x volume) to crash out the product.

    • Requires thorough washing to remove high-boiling solvent (DMF).

    • Yield Expectation: 60-75%.[1]

Troubleshooting & Optimization

  • For 5,8-Isomer Stalling: If the reaction stalls at 50% conversion, switch to microwave irradiation (150°C, 30 mins). The thermal energy helps overcome the activation energy barrier imposed by the C5-Fluorine.

  • Regioselectivity Checks: In rare cases with very strong nucleophiles, the 5,8-isomer may undergo substitution at C5 (displacing Fluorine) rather than C4 (displacing Chlorine) due to the high activation of the C5 position by the adjacent Nitrogen and C4-Cl. Always verify the product structure using

    
    -NMR.
    
    • 6,8-product: Shows two distinct F signals.[4]

    • 5-substituted byproduct: Shows loss of one F signal.

References

  • Nucleophilic Aromatic Substitution Mechanisms: Master Organic Chemistry. Detailed analysis of addition-elimination mechanisms and substituent effects.

  • Reactivity of Chloroquinolines: BenchChem. Comparative guide on 6- vs 8-chloroquinoline reactivity, extrapolating to fluoro-derivatives.

  • Synthesis of Fluoroquinolones: Orient Journal of Chemistry. Protocols for 6,8-difluoro intermediates in antibiotic synthesis.

  • Regioselectivity in Quinazoline/Quinoline Systems: MDPI Pharmaceuticals. Discusses the preservation of C4-regioselectivity in dichloro-heterocycles.

  • Electronic Effects of Halogens: Royal Society of Chemistry. Comparison of Chlorine and Fluorine as substituents in drug design.

Sources

Comparative

Precision Verification of C12H10ClF2N: A Comparative Guide to Elemental Analysis vs. Orthogonal Methods

Executive Summary Target Molecule: Molecular Class: Halogenated Aromatic Amine (Pharmaceutical Intermediate) Critical Challenge: The simultaneous presence of Fluorine and Chlorine presents a specific analytical challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule:


Molecular Class:  Halogenated Aromatic Amine (Pharmaceutical Intermediate)
Critical Challenge:  The simultaneous presence of Fluorine and Chlorine presents a specific analytical challenge.[1][2][3][4][5][6][7][8] Fluorine attacks standard silica combustion tubes, while Chlorine requires specific reduction to avoid interference.

This guide serves as a technical standard for validating the bulk purity of


. While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, it cannot detect non-ionizable impurities (e.g., inorganic salts, retained solvents) effectively. Therefore, Classical Elemental Analysis (Combustion) remains the FDA and ACS gold standard for establishing 

bulk purity, provided specific "dynamic flash" protocols are utilized to manage halogen interference.

Part 1: The Theoretical Standard (The Control)

Before experimental validation, the theoretical composition must be established using IUPAC atomic weights. This serves as the baseline for the


 acceptance criterion required by top-tier journals (e.g., J. Am. Chem. Soc., J. Med. Chem.).[1][2][4][5][6][8][][10][11][12]

Molecular Formula:



ElementCountAtomic Weight ( g/mol )Total Mass Contribution
Carbon (C) 1212.011144.132
Hydrogen (H) 101.00810.080
Chlorine (Cl) 135.45035.450
Fluorine (F) 218.99837.996
Nitrogen (N) 114.00714.007
TOTAL MW 241.665 g/mol
Acceptance Criteria (Theoretical vs. Limits)

Based on ACS Guidelines (


 absolute deviation).
ElementTheoretical %Lower Limit (-0.4%)Upper Limit (+0.4%)
C 59.64% 59.24%60.04%
H 4.17% 3.77%4.57%
N 5.80% 5.40%6.20%
Cl 14.67% 14.27%15.07%
F 15.72% 15.32%16.12%

Critical Insight: If your experimental Carbon value falls below 59.24%, it typically indicates the presence of inorganic salts (which do not combust) or retained moisture/solvents that dilute the carbon mass fraction.

Part 2: Comparative Analysis of Methods

Method A: Dynamic Flash Combustion (CHNS)

Status: Gold Standard for Bulk Purity. Mechanism: High-temperature combustion (


) in an oxygen-rich environment.
The Fluorine Problem:  Standard CHNS analyzers use quartz (silica) combustion tubes. Fluorine forms HF during combustion, which etches the quartz, causing damage to the instrument and erroneous results due to the formation of volatile silicon tetrafluoride (

).

Optimized Protocol for


: 
  • Additives: You must add Tungsten Trioxide (

    
    )  or Vanadium Pentoxide (
    
    
    
    )
    to the sample capsule. These act as "halogen scrubbers" and combustion aids, preventing F from attacking the silica tube.
  • Configuration: Use a "CHNS + Halogen" mode if available, or ensure the reduction tube copper is fresh to trap excess oxygen and convert nitrogen oxides to

    
    .
    
Method B: Schöniger Flask (Oxygen Flask) + Ion Chromatography

Status: Required for Accurate Halogen Quantitation. Mechanism: The sample is burned in a closed flask filled with pure oxygen. The gases are absorbed into a solution (typically


 or 

) and analyzed via Ion Chromatography (IC).[7] Why use it? Automated CHNS analyzers are excellent for C, H, and N but often have higher error rates for Halogens (Cl, F) due to carryover effects. The Schöniger method isolates the halogens in an aqueous phase, allowing precise IC quantification.
Method C: High-Resolution Mass Spectrometry (HRMS)

Status: Orthogonal Identity Confirmation. Mechanism: Measures the exact mass-to-charge ratio (


).
Comparison:  HRMS confirms you have the right molecule, but it does not confirm purity. A sample could be 80% pure (mixed with salt), and HRMS would still show the correct peak.
  • Target

    
     (
    
    
    
    ):
    242.052 (Calculated exact mass).

Part 3: Experimental Data & Comparison

The following table contrasts the performance of these methods for a synthesized batch of


.
FeatureMethod A: Automated Combustion (CHNS) Method B: Schöniger Flask + IC Method C: HRMS (Q-TOF)
Primary Analyte C, H, NF, ClMolecular Ion (

)
Sample Req. 2–5 mg (Solid)10–20 mg (Solid)<0.1 mg (Solution)
Precision

(Excellent)

(Good)
< 3 ppm (Mass Accuracy)
Fluorine Handling Requires

additive
Native capability (absorbs into buffer)N/A (Detects ion only)
Interference Inorganic salts lower %C valuesIncomplete combustion yields low resultsMatrix effects suppress ionization
Cost/Run LowMedium (Labor intensive)High

Part 4: Validated Workflow (Visualization)

The following diagram outlines the decision logic for validating the purity of this halogenated amine.

G Start Start: Synthesized C12H10ClF2N Sample Dry Step 1: Vacuum Dry (Remove Solvents) Start->Dry Decision1 Is Sample Homogeneous? Dry->Decision1 Decision1->Start No (Re-grind) MethodA Method A: CHNS Combustion (Add WO3 for Fluorine) Decision1->MethodA Yes ResultCheck Check ACS Criteria (Theoretical +/- 0.4%) MethodA->ResultCheck MethodB Method B: Schöniger Flask (Titration/IC for F/Cl) MethodB->ResultCheck Pass PASS: >95% Purity Submit for Bio-Assay ResultCheck->Pass Within Limits Fail FAIL: Discrepancy Found ResultCheck->Fail Outside Limits Troubleshoot Troubleshoot: 1. %C Low? -> Salt/Solvent 2. %H High? -> Moisture 3. %N Low? -> Poor Combustion Fail->Troubleshoot Troubleshoot->Dry Recrystallize/Dry

Figure 1: Analytical workflow for validating halogenated organic compounds. Note the parallel requirement for CHNS (Carbon/Nitrogen) and Schöniger methods (Halogens).

Part 5: Detailed Experimental Protocols

Protocol 1: Automated CHNS Analysis (with Additives)

Use this for C, H, N determination.

  • Instrument Prep: Calibrate the Elemental Analyzer (e.g., Thermo FlashSmart or Elementar vario) using a standard like Sulfanilamide or Acetanilide.

  • Weighing: Accurately weigh

    
     mg of the dried 
    
    
    
    sample into a tin capsule.
  • Additive Step (Crucial): Add approximately 5–10 mg of Vanadium Pentoxide (

    
    )  or Tungsten Trioxide (
    
    
    
    )
    powder directly over the sample in the tin capsule.
    • Why? This promotes complete oxidation and binds Fluorine, preventing it from attacking the quartz reactor tube.

  • Combustion: Seal the capsule and run in "CHNS" mode with oxygen injection for 5–10 seconds at

    
    .
    
  • Calculation: Compare the integrated peak areas of

    
    , 
    
    
    
    , and
    
    
    against the calibration curve.
Protocol 2: Schöniger Oxygen Flask (for F/Cl)

Use this for precise Halogen determination.

  • Sample Prep: Weigh 10–15 mg of sample onto ash-free filter paper. Fold into the platinum basket of the stopper.

  • Flask Setup: Charge a 500 mL thick-walled Erlenmeyer flask with 10 mL of absorbing solution (0.1 M

    
     + few drops 
    
    
    
    ). Fill the flask with pure Oxygen gas.
  • Combustion: Ignite the filter paper fuse and immediately insert the stopper into the flask. Invert the flask. The sample burns rapidly in the oxygen atmosphere.

  • Absorption: Shake the flask vigorously for 10–15 minutes to allow the mist (containing

    
     and 
    
    
    
    ) to absorb into the liquid.
  • Quantification:

    • For Chlorine: Potentiometric titration with

      
      .
      
    • For Fluorine: Ion Selective Electrode (ISE) or Ion Chromatography (IC) using a conductivity detector.

References

  • American Chemical Society (ACS). (2024). ACS Guide to Scholarly Communication: Characterization of Organic Compounds. Retrieved from [Link]

  • MacDonald, A. M. (1961). The Oxygen Flask Combustion Method. Analyst, 86, 3-12. (Seminal work on Schöniger method).
  • U.S. Food and Drug Administration (FDA). (2000). Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

Sources

Validation

Biological activity comparison of 5,8-difluoro vs non-fluorinated quinoline scaffolds

Executive Summary: The Fluorine Impact In medicinal chemistry, the strategic introduction of fluorine atoms onto a quinoline scaffold is not merely a structural modification—it is a functional transformation. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Impact

In medicinal chemistry, the strategic introduction of fluorine atoms onto a quinoline scaffold is not merely a structural modification—it is a functional transformation. This guide compares the biological performance of 5,8-difluoroquinoline scaffolds against their non-fluorinated counterparts.

While non-fluorinated quinolines provide a versatile aromatic core for stacking interactions and hydrogen bonding, the 5,8-difluoro substitution pattern introduces profound changes in electronic distribution , metabolic stability , and lipophilicity .

Key Takeaway: The 5,8-difluoro motif typically enhances potency against Gram-positive bacteria (in antibiotic applications) and improves metabolic half-life by blocking cytochrome P450 oxidation sites. However, this comes at the cost of increased phototoxicity , a critical liability driven by the 8-fluoro substituent.

Physicochemical & Structural Analysis

The biological divergence begins with the physical properties induced by the high electronegativity of fluorine.

PropertyNon-Fluorinated Quinoline5,8-DifluoroquinolineBiological Implication
LogP (Lipophilicity) ~2.0 - 2.5~2.8 - 3.2Difluoro analogs exhibit higher membrane permeability, improving intracellular target access.
Electronic Character Electron-rich aromatic systemElectron-deficient (π-system)Altered π-π stacking interactions with DNA bases or kinase hinge regions.
Metabolic Liability High (C5/C8 oxidation prone)Low (Blocked C5/C8)Fluorine blocks CYP450-mediated hydroxylation, significantly extending

.
pKa (N1 Nitrogen) ~4.9~3.5 - 4.0Reduced basicity affects protonation state at physiological pH, influencing binding affinity.

Detailed Biological Activity Comparison

Case Study A: Antibacterial Potency (Quinolone Class)

Context: In 4-quinolone antibiotics (e.g., experimental analogs related to Sparfloxacin), the quinoline core is the pharmacophore.

  • Non-Fluorinated:

    • Activity: Moderate Gram-negative activity; poor Gram-positive coverage.

    • Mechanism: Binds DNA gyrase but lacks the lipophilicity to penetrate the thick peptidoglycan layer of Gram-positive bacteria effectively.

  • 5,8-Difluoro Analog:

    • Activity: >10-fold increase in potency against Gram-positive strains (e.g., S. aureus, S. pneumoniae).

    • Mechanism: The C5-fluorine (often combined with C6-F) enhances binding affinity to the gyrase-DNA complex via electrostatic interactions. The C8-fluorine improves oral absorption and cell penetration.

Case Study B: Phototoxicity (The Critical Liability)

The most significant differentiator is the safety profile regarding UV light exposure.

  • Non-Fluorinated: Negligible phototoxicity. The scaffold is stable under ambient UV.

  • 5,8-Difluoro Analog: High Phototoxic Potential.

    • Mechanism: The C8-fluorine atom is labile under UV irradiation. It stabilizes a triplet excited state, leading to the generation of reactive oxygen species (ROS), specifically singlet oxygen (

      
      ), which damages cellular membranes and DNA.
      
    • Note: This specific liability led to the withdrawal or restriction of several 8-fluoroquinolone drugs (e.g., Lomefloxacin, Sparfloxacin).

Case Study C: Kinase Inhibition (Anticancer)

In kinase inhibitors (e.g., targeting c-Met or EGFR), the 5,8-difluoroquinoline core acts as a bioisostere.

  • Performance: The electron-withdrawing nature of the fluorines acidifies the NH protons of attached sulfonamide or amide linkers, creating stronger hydrogen bonds with the kinase hinge region.

  • Result: 5,8-difluoro analogs often show lower IC50 values (higher potency) compared to non-fluorinated controls due to this tightened binding mode.

Mechanistic Visualization (SAR & Pathways)

Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram maps the specific functional contribution of the fluorine atoms at positions 5 and 8.

SAR_Logic Core Quinoline Scaffold Pos5 Position 5 (C5) Core->Pos5 Pos8 Position 8 (C8) Core->Pos8 Effect5_1 Enhanced Gram+ Potency Pos5->Effect5_1 Electronic Effect Effect5_2 Metabolic Block (Oxidation) Pos5->Effect5_2 C-F Bond Strength Effect8_1 Increased Oral Absorption Pos8->Effect8_1 Lipophilicity Effect8_2 High Phototoxicity Risk Pos8->Effect8_2 UV Instability Effect8_3 Singlet Oxygen Generation Effect8_2->Effect8_3

Caption: SAR analysis of 5,8-difluoro substitution. Red nodes indicate critical modification sites; green indicates metabolic advantage; yellow indicates toxicity mechanism.

Diagram 2: Phototoxicity Mechanism Workflow

A visual representation of why the 8-fluoro substituent causes light sensitivity, a key failure mode in drug development.

Phototoxicity Drug 5,8-Difluoroquinoline Drug Excited Excited Triplet State (T1) Drug->Excited Absorbs UV UV UVA Irradiation (320-400 nm) UV->Excited SingletO2 Singlet Oxygen (1O2) Excited->SingletO2 Energy Transfer O2 Ground State Oxygen (3O2) O2->SingletO2 Damage Lipid Peroxidation & DNA Damage SingletO2->Damage Oxidative Stress

Caption: Mechanism of 8-fluoroquinoline induced phototoxicity. The C8-F bond facilitates intersystem crossing to the reactive triplet state.

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: Comparative Phototoxicity Assay (3T3 NRU)

Purpose: To quantify the phototoxic potential of the 5,8-difluoro scaffold versus the non-fluorinated control.

  • Cell Seeding: Seed Balb/c 3T3 mouse fibroblasts in two 96-well plates (Plate A: +UV, Plate B: -UV) at

    
     cells/well. Incubate for 24h.
    
  • Compound Dosing: Treat cells with serial dilutions (0.1 to 1000

    
    g/mL) of the 5,8-difluoro compound and the non-fluorinated analog. Include Chlorpromazine  as a positive control.
    
  • Irradiation:

    • Expose Plate A to

      
       of UVA light (solar simulator).
      
    • Keep Plate B in the dark (foil-wrapped) at room temperature.

  • Viability Measure: Wash cells and incubate with Neutral Red medium for 3h. Measure Optical Density (OD) at 540 nm.

  • Calculation: Calculate the Photo-Irritation Factor (PIF) :

    
    
    
    • Interpretation: A PIF > 5 indicates probable phototoxicity (Typical for 8-fluoro analogs). A PIF < 2 indicates no phototoxicity (Typical for non-fluorinated).

Protocol B: Metabolic Stability (Microsomal Stability)

Purpose: To demonstrate the metabolic blocking effect of fluorine.

  • Reaction Mix: Prepare liver microsomes (human or rat, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Substrate: Add test compound (1

    
    M final concentration).
    
  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Data Output: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
    .
    • Expectation: 5,8-difluoro analogs should show a significantly flatter slope (longer

      
      ) compared to the non-fluorinated parent.
      

References

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy. Link

  • Ball, P. (2000). Quinolone generations: natural history or natural selection? Journal of Antimicrobial Chemotherapy. Link

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. Link

  • Marutani, K., et al. (1993). Phototoxicity of quinolone antibacterials: Mechanism of phototoxicity of 8-fluoroquinolones. Antimicrobial Agents and Chemotherapy.[1] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of 4-Chloro-5,8-difluoro-2-propylquinoline

As a Senior Application Scientist, it is understood that the integrity of our research is matched only by the rigor of our safety practices. The proper management of chemical waste is not merely a regulatory hurdle; it i...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that the integrity of our research is matched only by the rigor of our safety practices. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Chloro-5,8-difluoro-2-propylquinoline. This compound, a halogenated quinoline derivative, requires meticulous disposal procedures to protect laboratory personnel and the environment. This document is structured to provide not just instructions, but the scientific rationale behind them, ensuring a self-validating system of safety and compliance.

Hazard Assessment and Risk Profile

Based on data from similar chemicals, the anticipated hazards are summarized below:

Hazard CategoryGHS Classification (Anticipated)Associated Risk StatementSource
Acute Toxicity, OralCategory 4 / HarmfulHarmful if swallowed.[2][3]
Skin Corrosion/IrritationCategory 2 / IrritantCauses skin irritation.[3][4]
Serious Eye Damage/IrritationCategory 1 or 2 / Damage or IrritationCauses serious eye damage or irritation.[2][4]
Aquatic ToxicityChronic Category 2 / ToxicToxic to aquatic life with long-lasting effects.[3]

Given these potential hazards, all handling and disposal operations must be conducted with the assumption that the compound is toxic, an irritant, and environmentally hazardous.

Mandatory Personal Protective Equipment (PPE) & Handling

Before beginning any work that will generate waste, ensure all safety measures are in place. The principle here is to prevent any direct contact with the substance.

  • Primary Engineering Control : All handling of 4-Chloro-5,8-difluoro-2-propylquinoline, including weighing and preparing solutions, must be conducted within a certified chemical fume hood to minimize inhalation risk.[1]

  • Eye and Face Protection : Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[5] A face shield should be used in addition to goggles if there is a splash hazard.

  • Skin Protection :

    • Wear a flame-resistant laboratory coat.

    • Chemical-resistant gloves (e.g., nitrile rubber) are required.[1][4] Always inspect gloves for tears or holes before use and change them immediately if contamination occurs.

  • Respiratory Protection : Under normal use within a fume hood, respiratory protection is not typically required. However, if dust or aerosols could be generated outside of a hood, a NIOSH/MSHA-approved respirator is necessary.[4]

Waste Segregation & Containment Protocol

The cornerstone of proper chemical disposal is rigorous segregation.[6] Halogenated organic compounds are subject to specific disposal regulations and are often more costly to dispose of; co-mingling them with non-halogenated waste streams is inefficient and non-compliant.[6][7]

Step 1: Waste Characterization

  • All waste containing 4-Chloro-5,8-difluoro-2-propylquinoline must be classified as "Halogenated Organic Waste." [8][9]

Step 2: Container Selection & Preparation

  • Use only containers designated for hazardous chemical waste that are in good condition and constructed of a material compatible with the waste.[8]

  • The container must have a tightly sealing, threaded cap to prevent leaks and vapor escape.[8][10]

  • Before adding any waste, the container must be properly labeled.

Step 3: Waste Collection

  • Solid Waste : Collect unadulterated compound, contaminated weigh paper, and contaminated consumables (e.g., gloves, wipes) in a designated, sealable container for solid halogenated waste.[1] Avoid generating dust during transfers.[5]

  • Liquid Waste : Collect solutions containing the compound in a designated container for liquid halogenated waste.[1]

    • Causality : Do not mix this waste with non-halogenated solvents (e.g., acetone, methanol, hexanes) unless they are part of the same experimental residue.[7][10] Doing so needlessly increases the volume and cost of halogenated waste disposal.[6]

    • Do not fill containers beyond 80% capacity to allow for vapor expansion and prevent spills.[10]

  • Contaminated Glassware : Decontaminate glassware by rinsing with a minimal amount of a suitable solvent (e.g., acetone). This rinsate must be collected and disposed of as halogenated liquid waste.[1]

Step 4: Labeling

  • The waste container label must be fully completed before the first drop of waste is added.[8]

  • The label must include:

    • The words "Hazardous Waste." [7]

    • The full, unabbreviated chemical name: "4-Chloro-5,8-difluoro-2-propylquinoline." [8]

    • A list of all other chemical constituents and their approximate percentages.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

Step 5: In-Lab Storage

  • Waste containers must remain closed at all times, except when actively adding waste.[7][8]

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of generation and under the control of laboratory personnel.[7]

  • Ensure secondary containment is used to capture any potential leaks.

Disposal Pathway and Final Disposition

Under no circumstances should this chemical or its solutions be disposed of down the drain.[6][7] This is a direct violation of environmental regulations due to its anticipated aquatic toxicity.[3]

The designated disposal pathway for halogenated organic compounds is through a licensed hazardous waste management company.[1][6] The ultimate destruction method for this class of compounds is typically high-temperature incineration. [11][12]

Why Incineration? The high stability of carbon-halogen bonds, particularly carbon-fluorine bonds, makes these molecules persistent in the environment.[13] High-temperature incineration provides the necessary energy to break these bonds and mineralize the compound into less harmful components like CO₂, H₂O, and hydrogen halides, which are then scrubbed from the exhaust stream. Land disposal of halogenated organic compounds is strictly regulated and generally prohibited.[14][15]

The following diagram illustrates the decision-making workflow for proper disposal.

DisposalWorkflow Start Waste Generation (Solid, Liquid, or Contaminated Material) Characterize Step 1: Characterize as 'Regulated Halogenated Organic Waste' Start->Characterize Segregate Step 2: Segregate from All Other Waste Streams (Non-Halogenated, Aqueous) Characterize->Segregate Contain Step 3: Place in Compatible, Leak-Proof, Labeled Container (<80% Full) Segregate->Contain Store Step 4: Store Securely in Designated Satellite Accumulation Area Contain->Store Request Step 5: Arrange Pickup via Institutional Environmental Health & Safety (EHS) Store->Request Dispose Step 6: Transfer to Licensed Waste Contractor for High-Temperature Incineration Request->Dispose End Compliant Final Disposition Dispose->End

Caption: Decision workflow for the disposal of 4-Chloro-5,8-difluoro-2-propylquinoline.

Emergency Procedures: Spill and Exposure

Small Spill (Solid or Liquid in a Fume Hood):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, cover the spill with an absorbent material (e.g., chemical absorbent pads).

  • Carefully collect the absorbed material and contaminated debris using non-sparking tools.[16]

  • Place all cleanup materials into a designated hazardous waste container and label it appropriately.[8]

  • Decontaminate the area with a suitable solvent and collect the cleaning materials as hazardous waste.

Large Spill or Spill Outside a Fume Hood:

  • Evacuate the area immediately.[8]

  • Alert others and activate the nearest fire alarm to initiate an emergency response.[8][10]

  • Close the laboratory doors and prevent re-entry.

  • Call your institution's emergency number or 911.

  • Report the identity of the spilled material to emergency responders.

Personnel Exposure:

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][16]

  • Skin Contact : Remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[4][8] Seek medical attention if irritation develops or persists.

  • Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[4]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[16]

References

  • Chemical Degradation of Chlorinated Organic Pollutants for In Situ Remediation and Evaluation of Natural Attenuation. (2012). SciSpace. [Link]

  • Electrochemical Reduction and Oxidation of Chlorinated Aromatic Compounds Enhanced by the Fe-ZSM-5 Catalyst: Kinetics and Mechanisms. (2022). ACS Omega. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (2000). eCFR. [Link]

  • Chemical Waste Management: Combining Compatible Used Organic Solvents. (2025). University of Louisville. [Link]

  • Studies on degradation of chlorinated aromatic hydrocarbon by using immobilized cell crude extract of Pseudomonas aeruginosa. (2007). AJOL. [Link]

  • EPA HAZARDOUS WASTE CODES. US EPA. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1988). US EPA. [Link]

  • Biodegradability of chlorinated aromatic compounds. (2007). Euro Chlor. [Link]

  • Safety data sheet. (2022). BASF. [Link]

  • Safety Data Sheet. Nyco. [Link]

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. (2024). Organic Syntheses. [Link]

  • Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement. (2024). MDPI. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. [Link]

  • SAFETY DATA SHEET: 4-Chloroquinoline. (2023). Fisher Scientific. [Link]

  • Management of Hazardous Waste Procedure. (n.d.). Yale Environmental Health & Safety. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts. [Link]

  • Disposal of Waste Solvents. (n.d.). NUS Chemistry. [Link]

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. [Link]

Sources

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